molecular formula C6H6IN B1339571 2-Iodo-5-methylpyridine CAS No. 22282-62-8

2-Iodo-5-methylpyridine

Cat. No.: B1339571
CAS No.: 22282-62-8
M. Wt: 219.02 g/mol
InChI Key: XOODLNRDHSTOQJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyridine is a useful research compound. Its molecular formula is C6H6IN and its molecular weight is 219.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOODLNRDHSTOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471362
Record name 2-Iodo-5-methylpyridine
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Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-62-8
Record name 2-Iodo-5-methylpyridine
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Record name 2-Iodo-5-methylpyridine
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Record name 2-Iodo-5-methylpyridine
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2-Iodo-5-methylpyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 2-Iodo-5-methylpyridine, identified by its CAS number 22282-62-8 , has emerged as a pivotal intermediate, particularly in the construction of complex kinase inhibitors. This technical guide provides an in-depth overview of its chemical properties, synthesis, and critical applications in contemporary drug discovery for an audience of researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a halogenated pyridine derivative valued for its utility in carbon-carbon bond-forming reactions. The presence of an iodine atom at the 2-position of the pyridine ring provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

PropertyValue
CAS Number 22282-62-8[1]
Molecular Formula C₆H₆IN[1]
Molecular Weight 219.02 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Methyl-2-iodopyridine
Appearance Off-white to yellow solid
Boiling Point 291.3±33.0 °C (Predicted)[2]
Density 1.926±0.06 g/cm³ (Predicted)[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be efficiently achieved from the readily available precursor, 2-amino-5-methylpyridine, through a Sandmeyer-type reaction involving diazotization followed by iodination.

Experimental Protocol: Diazotization and Iodination

Materials:

  • 2-Amino-5-methylpyridine

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water (H₂O)

  • Acetone

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization: In a flask submerged in an ice bath to maintain a temperature of 0-5 °C, dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir vigorously during the addition.

  • Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of nitrogen gas) will be observed. The reaction is typically exothermic and may require cooling to control the rate.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the evolution of nitrogen gas ceases.

  • Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Note: This is a generalized protocol. Specific quantities and reaction times may need to be optimized for scale and desired purity.

Applications in Drug Development: A Focus on Kinase Inhibitors

The 2-iodopyridine moiety is a valuable pharmacophore and a versatile synthetic handle for the development of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. This is a common strategy in the synthesis of kinase inhibitors that target the ATP-binding site of the enzyme.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, boronic acid, palladium catalyst, ligand, and base in a flask. inert Establish inert atmosphere (e.g., Nitrogen or Argon). start->inert solvent Add degassed solvent (e.g., Dioxane/Water). inert->solvent heat Heat reaction mixture (e.g., 80-100 °C). solvent->heat monitor Monitor progress (TLC or LC-MS). heat->monitor cool Cool to room temperature. monitor->cool extract Extract with organic solvent. cool->extract wash Wash organic layers. extract->wash dry Dry and concentrate. wash->dry purify Purify by chromatography. dry->purify end_product Final Product: 2-Aryl-5-methylpyridine purify->end_product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Cross-Coupling Reactions

The Heck reaction is another palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is instrumental in synthesizing substituted alkenes, which are important structural motifs in many biologically active molecules. This compound can be effectively coupled with various alkenes to introduce vinyl substituents, further diversifying the chemical space for drug discovery.

Catalytic Cycle: Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I (this compound) pd_complex L | Ar-Pd-I | L ox_add->pd_complex pd_complex->p1 insertion Alkene Insertion pi_complex π-Complex insertion->pi_complex pi_complex->p2 beta_elim β-Hydride Elimination hydrido_complex L | H-Pd-I | L beta_elim->hydrido_complex Product (Substituted Alkene) hydrido_complex->p3 red_elim Reductive Elimination (Base) red_elim->pd0 -HI p1->insertion Alkene p2->beta_elim p3->red_elim

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Application in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Aberrant VEGFR signaling is a key driver of tumor angiogenesis. Many VEGFR inhibitors feature a substituted pyridine core, and this compound can be used to construct these complex molecules.[3][4][5][6][7]

  • p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors: p38 MAP kinase is involved in inflammatory responses and has been implicated in various diseases. The development of selective p38 inhibitors is an active area of research, with many candidates incorporating pyridine-based structures.[8][9][10][11][12]

The ability to readily introduce diverse substituents at the 2-position of the 5-methylpyridine core via cross-coupling reactions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value intermediate in the field of drug discovery and development. Its well-defined chemical properties and reactivity in robust carbon-carbon bond-forming reactions make it an indispensable tool for medicinal chemists. The detailed experimental protocols and an understanding of its application in the synthesis of kinase inhibitors provided in this guide are intended to empower researchers in their pursuit of novel and effective therapeutics.

References

2-Iodo-5-methylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] The reactivity of the carbon-iodine bond allows for its participation in various cross-coupling reactions, rendering it a key intermediate in the development of pharmaceuticals and other specialty chemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and common reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish it from its isomers, such as 5-Iodo-2-methylpyridine (CAS 695-17-0) and 4-Iodo-2-methylpyridine (CAS 22282-65-1), as their properties may differ.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₆IN[1][3]
Molecular Weight 219.02 g/mol [1][3]
CAS Number 22282-62-8[1][3][4]
Appearance Typically a solid at room temperature[1]
Density 1.81 g/cm³[2][5]
Melting Point Not available[5]
Boiling Point Not available[5]
Solubility No specific data available. Related compounds are soluble in dimethyl sulfoxide.
Table 2: Chemical Identifiers of this compound
IdentifierValueSource
IUPAC Name This compound[3]
SMILES CC1=CN=C(C=C1)I[1][3]
InChI InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3[3]
MDL Number MFCD11656389[2]

Spectroscopic Data

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the iodo and methyl substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the molecule, with the carbon bearing the iodine atom showing a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations within the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of iodine and methyl groups. A GC-MS spectrum for this compound is noted as being available in the PubChem database.[3]

Chemical Reactivity and Synthesis

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of organoboron reagents, such as phenylboronic acid, to introduce aryl or other organic substituents at the 2-position of the pyridine ring.

Heck Reaction

The Heck reaction enables the arylation of alkenes. This compound can react with alkenes, such as styrene, in the presence of a palladium catalyst to form substituted stilbene derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction with an iodide salt.

Synthesis cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Iodination 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-methylpyridine->Diazonium Salt Intermediate NaNO₂, HCl This compound This compound Diazonium Salt Intermediate->this compound KI

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound from 2-Amino-5-methylpyridine

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium thiosulfate

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Dissolve 2-amino-5-methylpyridine in a suitable amount of cooled dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-phenyl-5-methylpyridine.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound 2-Phenyl-5-methylpyridine 2-Phenyl-5-methylpyridine This compound->2-Phenyl-5-methylpyridine Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->2-Phenyl-5-methylpyridine Pd Catalyst Pd Catalyst Pd Catalyst->2-Phenyl-5-methylpyridine Base Base Base->2-Phenyl-5-methylpyridine Solvent Solvent Solvent->2-Phenyl-5-methylpyridine

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 3: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃)

  • Base (e.g., Et₃N or K₂CO₃)

  • Anhydrous and degassed solvent (e.g., DMF or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, the base (1.5-2.0 eq), and styrene (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding stilbene derivative.

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Substituted Stilbene Substituted Stilbene This compound->Substituted Stilbene Styrene Styrene Styrene->Substituted Stilbene Pd Catalyst Pd Catalyst Pd Catalyst->Substituted Stilbene Base Base Base->Substituted Stilbene Solvent Solvent Solvent->Substituted Stilbene

Caption: Heck reaction of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility in forming carbon-carbon bonds through well-established cross-coupling methodologies makes it an important intermediate for the synthesis of a diverse range of functional molecules, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties and applications, which should aid researchers and scientists in its effective utilization.

References

An In-depth Technical Guide to 2-Iodo-5-methylpyridine: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in the synthesis of kinase inhibitors for drug discovery. Detailed experimental protocols and characterization data are presented to assist researchers in its practical application.

Molecular Structure and Chemical Formula

This compound is a heterocyclic aromatic compound. The structure consists of a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position.

Chemical Formula: C₆H₆IN[1][2]

IUPAC Name: this compound[1]

CAS Number: 22282-62-8[1]

Canonical SMILES: CC1=CN=C(C=C1)I[1]

InChI: InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3[1]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 219.02 g/mol [1][2]
Monoisotopic Mass 218.95450 Da[1]
Density 1.81 g/cm³[2]
Boiling Point 235.2 ± 20.0 °C (Predicted)
XLogP3 1.9[1]
Appearance Light brown to brown solid
Storage Conditions 2-8°C, under inert gas, protected from light[2]

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
Mass Spectrometry A GC-MS spectrum is available through John Wiley & Sons, Inc.[1]
Infrared (IR) Data not available in the search results.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the diazotization of its corresponding amine precursor, 2-amino-5-methylpyridine, followed by a Sandmeyer-type iodination reaction.

Experimental Protocol: Diazotization and Iodination

This protocol is based on established methods for the conversion of aromatic amines to aryl iodides.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Water (H₂O)

  • Acetone

  • Ice

Procedure:

  • In a reaction flask, dissolve 2-amino-5-methylpyridine in water.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.

  • Further cool the reaction mixture to -10°C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not rise above -5°C. Stir the resulting diazonium salt solution at this temperature for 1 hour.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. The temperature should be maintained around 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4 hours.

  • The crude product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_iodination Iodination (Sandmeyer-type) cluster_workup Workup and Purification A Dissolve 2-Amino-5-methylpyridine in H₂O and H₂SO₄ B Cool to -10°C A->B C Add NaNO₂ solution dropwise B->C D Stir for 1 hour C->D F Add Diazonium Salt Solution to KI D->F E Prepare KI solution E->F G Stir for 4 hours at 0°C H Extraction with Organic Solvent G->H I Drying and Solvent Removal H->I J Column Chromatography I->J K K J->K Pure this compound

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of biologically active molecules. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[2] This reactivity is instrumental in the construction of complex molecular scaffolds found in many drug candidates.

Role as a Precursor to p38 MAP Kinase Inhibitors

A significant application of 2-iodopyridine derivatives is in the synthesis of inhibitors for the p38 mitogen-activated protein (MAP) kinase.[3] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The general synthetic strategy involves using this compound as an electrophilic coupling partner in a Suzuki-Miyaura reaction with a suitable boronic acid or ester to construct the core structure of the kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) several times to ensure an oxygen-free environment.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Arylboronic Acid, Base, and Pd Catalyst B Inert Atmosphere (Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I I H->I Coupled Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. The inhibition of this pathway is a therapeutic strategy for various inflammatory diseases. The diagram below illustrates the p38 MAP kinase signaling pathway and the point of intervention for inhibitors developed from precursors like this compound.

p38_MAPK_Pathway stress Stress Stimuli (e.g., Cytokines, UV) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k Activates map2k MAP2K (MKK3/6) map3k->map2k Phosphorylates p38 p38 MAPK map2k->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->inflammation Leads to inhibitor p38 Inhibitor (Synthesized from this compound) inhibitor->p38 Inhibits

Caption: p38 MAP Kinase signaling pathway and inhibitor action.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the construction of novel therapeutic agents, such as p38 MAP kinase inhibitors. This guide provides essential data and protocols to aid researchers in the effective and safe use of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Iodo-5-methylpyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic workflow.

Introduction

This compound, also known as 2-iodo-5-picoline, is a valuable heterocyclic building block in organic synthesis. Its structure, featuring a reactive iodine atom and a methyl group on the pyridine ring, allows for diverse functionalization, making it an important intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The primary and most established synthetic pathway involves a two-step process: the amination of 3-methylpyridine (3-picoline) to form 2-amino-5-methylpyridine, followed by a Sandmeyer-type reaction to introduce the iodine atom.

Core Synthesis Pathway

The most common and industrially relevant synthesis of this compound proceeds through two key transformations:

  • Chichibabin Reaction: The direct amination of 3-methylpyridine using sodium amide to yield 2-amino-5-methylpyridine.

  • Sandmeyer-type Iodination: The diazotization of 2-amino-5-methylpyridine followed by treatment with an iodide salt to yield the final product.

The overall synthetic scheme is presented below:

Synthesis_Pathway 3-Methylpyridine 3-Methylpyridine 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 3-Methylpyridine->2-Amino-5-methylpyridine Chichibabin Reaction (NaNH2, Xylene) This compound This compound 2-Amino-5-methylpyridine->this compound Sandmeyer Iodination (1. NaNO2, H2SO4 2. KI)

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key steps in the synthesis of this compound. Please note that yields and reaction conditions can vary based on the scale and specific laboratory setup.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Chichibabin Reaction3-MethylpyridineSodium amide (NaNH₂)Xylene150-1703~80-90
2Sandmeyer Iodination2-Amino-5-methylpyridineSodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Potassium iodide (KI)Water/Acetone-10 to 05~75-85

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylpyridine via Chichibabin Reaction

This procedure is based on established methods for the amination of pyridines.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Sodium amide (NaNH₂)

  • Anhydrous xylene

  • Methanol

  • Water

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • In a suitable reaction vessel, a dispersion of finely divided sodium amide (1.5 equivalents) in anhydrous xylene is prepared under a nitrogen atmosphere.

  • The mixture is heated to 130-140°C with vigorous stirring.

  • Anhydrous 3-methylpyridine (1 equivalent) is slowly added to the hot dispersion. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • After the addition is complete, the reaction mixture is heated to 150-170°C and stirred for approximately 3 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete, the mixture is cooled, and the excess sodium amide is cautiously quenched by the slow addition of methanol, followed by water.

  • The organic layer is separated, and the aqueous layer is extracted with xylene.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-amino-5-methylpyridine.

  • The crude product can be purified by distillation or recrystallization.

Step 2: Synthesis of this compound via Sandmeyer-type Iodination

This protocol is adapted from a general procedure for the diazotization of aminopyridines and subsequent iodination.[1]

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated sulfuric acid (98%)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetone

  • Water

  • Ice

  • Reaction flask with a stirrer and a dropping funnel.

Procedure:

  • To a reaction flask containing water, add 2-amino-5-methylpyridine (1 equivalent) and cool the mixture to 0°C in an ice bath.

  • With stirring, slowly add concentrated sulfuric acid (98%). The temperature should be maintained below 10°C.

  • Cool the mixture to -10°C.

  • Slowly add a solution of sodium nitrite (1.3 equivalents) in water dropwise, ensuring the temperature remains at -10°C. Stir the reaction mixture at this temperature for 1 hour to complete the diazotization.

  • In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.

  • Add acetone to the diazonium salt solution, followed by the dropwise addition of the potassium iodide solution. The temperature should be maintained at 0°C during the addition.

  • Stir the reaction mixture at 0°C for 4 hours.

  • After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with a sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Chichibabin Reaction cluster_step2 Step 2: Sandmeyer Iodination A1 Dispersion of NaNH2 in Xylene A2 Add 3-Methylpyridine A1->A2 A3 Heat to 150-170°C (3 hours) A2->A3 A4 Quench with Methanol and Water A3->A4 A5 Work-up and Purification A4->A5 A6 2-Amino-5-methylpyridine A5->A6 B1 Dissolve 2-Amino-5-methylpyridine in H2O and H2SO4 at 0°C B2 Diazotization with NaNO2 at -10°C (1 hour) B1->B2 B3 Addition of KI solution at 0°C B2->B3 B4 Stir at 0°C (4 hours) B3->B4 B5 Work-up and Purification B4->B5 B6 This compound B5->B6

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines the well-established and efficient synthesis of this compound from readily available starting materials. The two-step process, involving a Chichibabin amination followed by a Sandmeyer-type iodination, provides a reliable route to this important synthetic intermediate. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when performing these reactions.

References

An In-depth Technical Guide to 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2-Iodo-5-methylpyridine (IUPAC: this compound), a key heterocyclic building block in modern organic synthesis. It details the compound's physicochemical properties, provides an established experimental protocol for its synthesis, and explores its significant applications, particularly in the realm of palladium-catalyzed cross-coupling reactions for drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced synthetic intermediates.

Introduction

This compound is a halogenated pyridine derivative of significant interest to the scientific community. Its structure, featuring an iodine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, makes it a highly versatile and reactive intermediate. The iodine substituent serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating complex molecules with applications in pharmaceuticals and agrochemicals.[1][2] It is frequently employed in the synthesis of compounds targeting central nervous system disorders and as a building block for functional materials.[1]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in quantitative synthetic applications.

IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 22282-62-8[3]
Molecular Formula C₆H₆IN[3]
Molecular Weight 219.02 g/mol [3]
Monoisotopic Mass 218.95450 Da[3]
Appearance Off-white to yellow solid[4]
XLogP3-AA (Predicted) 1.9[3]
GHS Hazard Codes H302, H315, H319, H335[3]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved from its corresponding amino-precursor, 2-amino-5-methylpyridine, via a diazotization-iodination reaction, a variant of the Sandmeyer reaction. This process involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by an iodide ion.

General Synthesis Workflow

The diagram below illustrates the typical synthetic transformation from 2-amino-5-methylpyridine to the target compound.

G A 2-Amino-5-methylpyridine B NaNO₂, H₂SO₄ (Diazotization) A->B Step 1 C 5-Methylpyridine-2-diazonium Salt (Intermediate) B->C Forms D Potassium Iodide (KI) (Iodination) C->D Step 2 E This compound (Final Product) D->E Yields

Caption: Synthetic workflow for this compound via diazotization.

Experimental Protocol: Diazotization-Iodination

This protocol is adapted from established procedures for the synthesis of aryl iodides from aryl amines.

  • Preparation: In a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath, dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).

  • Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture. The reaction is monitored for completion (e.g., using starch-iodide paper to detect excess nitrous acid). This step forms the unstable 5-methylpyridine-2-diazonium salt intermediate.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodide.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion. The crude product can then be extracted using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2] The final product can be further purified by silica gel chromatography to yield this compound.[2]

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-I bond.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2] The reactivity of halopyridines in these reactions follows the order I > Br > Cl, making iodo-derivatives like this compound highly efficient coupling partners that often react under milder conditions.[5]

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly widespread application.[6]

G cluster_reactants Reactants cluster_conditions Catalytic System A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) A->C B Arylboronic Acid (R-B(OH)₂) B->C E Biaryl Product C->E Catalyzes D Base (e.g., Na₂CO₃, K₃PO₄) D->C Activates

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

This pyridine derivative is a key building block in the synthesis of various biologically active molecules. Its structure is found in precursors to a range of therapeutic agents. Research has shown its utility in developing:

  • Anti-cancer agents .[4]

  • Kinase inhibitors , such as those targeting Protein kinase ERK2.[7]

  • Pharmaceuticals for neurological disorders .[1][4]

  • Anti-inflammatory and antimicrobial agents .[8][9]

The ability to use this compound in reactions like the Suzuki coupling allows medicinal chemists to systematically modify structures, leading to the discovery of novel compounds with enhanced pharmacological properties.[4][6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are mandatory. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

An In-depth Technical Guide to the Solubility of 2-Iodo-5-methylpyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-iodo-5-methylpyridine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines a standardized experimental protocol for its determination in a range of common laboratory solvents. The provided methodologies and data presentation formats are intended to support researchers in establishing reliable solubility profiles for this compound, thereby facilitating its effective use in synthetic chemistry and drug development processes.

Introduction

This compound is a halogenated pyridine derivative with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its reactivity, primarily centered around the carbon-iodine bond, allows for its participation in various cross-coupling reactions, making it a versatile intermediate.[1] Understanding the solubility of this compound in common organic solvents is paramount for its effective handling, reaction optimization, purification, and formulation.

This guide addresses the current gap in readily available, quantitative solubility data for this compound. It provides a detailed experimental framework for researchers to systematically determine its solubility in a selection of protic, aprotic, polar, and non-polar solvents. Furthermore, this document presents a standardized format for the presentation of solubility data to ensure clarity and comparability across different experimental settings.

Physicochemical Properties of this compound

While extensive solubility data is scarce, the fundamental physicochemical properties of this compound provide a basis for predicting its general solubility behavior.

PropertyValueSource
Molecular Formula C₆H₆IN[1][2]
Molecular Weight 219.02 g/mol [1][2]
Appearance Typically a solid at room temperature[1]
CAS Number 22282-62-8[1][2]

Based on its structure, which includes a polar pyridine ring and a non-polar methyl group, along with the large, polarizable iodine atom, it can be inferred that this compound will exhibit a range of solubilities in different solvents.[1] For instance, it is expected to be more soluble in organic solvents than in water. A related compound, 2-fluoro-3-iodo-5-methylpyridine, is noted to be soluble in organic solvents like chloroform, dimethyl sulfoxide, and ethanol, while being insoluble in water, suggesting a similar trend for this compound.[3]

Quantitative Solubility Data

As of the date of this guide, specific, experimentally determined quantitative solubility data for this compound in a range of common solvents is not widely available in the scientific literature. The table below is provided as a template for researchers to record their findings based on the experimental protocols outlined in this document.

SolventClassificationTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water Protic, Polar25
Methanol Protic, Polar25
Ethanol Protic, Polar25
Acetone Aprotic, Polar25
Acetonitrile Aprotic, Polar25
Dimethyl Sulfoxide (DMSO) Aprotic, Polar25
Dichloromethane (DCM) Aprotic, Non-polar25
Toluene Aprotic, Non-polar25
Hexane Aprotic, Non-polar25

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in various solvents. This method is adapted from established procedures for determining the solubility of solid organic compounds.[4][5][6]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The solid phase should still be present.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared beforehand.

    • Alternatively, for a gravimetric determination, the solvent from the filtered solution can be evaporated, and the mass of the remaining solid can be measured.

  • Data Calculation:

    • Calculate the solubility in grams per 100 mL of solvent and in moles per liter (molarity).

4.3. Experimental Workflow Diagram

experimental_workflow start Start: Obtain this compound and Solvents add_excess Add Excess Solid to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_solvent->equilibrate sample Collect Supernatant equilibrate->sample filter Filter through 0.45 µm Syringe Filter sample->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify calculate Calculate Solubility (g/100mL, mol/L) quantify->calculate end End: Report Solubility Data calculate->end

Figure 1: Experimental workflow for determining the solubility of this compound.

Logical Approach to Solubility Testing

For a qualitative and systematic understanding of solubility, a hierarchical approach can be employed. This can rapidly classify the compound based on its behavior in different types of solvents.

solubility_logic start Test Solubility in Water water_soluble Water Soluble start->water_soluble Yes water_insoluble Water Insoluble start->water_insoluble No test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl hcl_soluble Basic Compound (Amine) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble in 5% HCl test_hcl->hcl_insoluble No test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Acidic Compound test_naoh->naoh_soluble Yes naoh_insoluble Insoluble in 5% NaOH test_naoh->naoh_insoluble No test_organic Test in Organic Solvents (e.g., Toluene, Hexane) naoh_insoluble->test_organic organic_soluble Neutral, Non-polar/Slightly Polar Compound test_organic->organic_soluble Yes

Figure 2: Logical workflow for qualitative solubility classification.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. By providing a detailed experimental protocol and a standardized framework for data presentation, this document aims to facilitate the systematic determination and reporting of its solubility in common laboratory solvents. Accurate solubility data is crucial for the advancement of synthetic methodologies and the development of novel pharmaceuticals that utilize this important chemical intermediate. The adoption of a consistent approach to solubility testing will enhance the reproducibility and comparability of data across the scientific community.

References

Spectral Analysis of 2-Iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies for the spectral characterization of 2-Iodo-5-methylpyridine (C₆H₆IN), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a structured presentation of expected spectral data.

Introduction

This compound is a substituted pyridine derivative with significant applications in organic synthesis. Its structural elucidation and purity assessment are critical for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and characterization of this compound. This guide outlines the standard procedures for acquiring and interpreting these spectral data.

Spectral Data Summary

While comprehensive, publicly available experimental spectral data for this compound is limited, this section provides a structured format for the presentation of such data. The values presented below are based on typical ranges for similar iodo- and methyl-substituted pyridine derivatives and should be considered predictive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3Data not availabledData not available
H-4Data not availableddData not available
H-6Data not availabledData not available
-CH₃Data not availables-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available
-CH₃Data not available
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
~3100-3000Aromatic C-H stretchMedium
~2950-2850Aliphatic C-H stretch (-CH₃)Medium
~1600-1585C=C stretch (in-ring)Medium-Strong
~1500-1400C=C stretch (in-ring)Medium-Strong
~900-675C-H out-of-plane bendStrong
~600-500C-I stretchMedium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRelative Abundance
219[M]⁺Data not available
92[M-I]⁺Data not available

Experimental Protocols

The following sections detail the standardized procedures for obtaining NMR, IR, and MS spectra for a solid aromatic compound like this compound.

NMR Spectroscopy Protocol

This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Tune and shim the probe for the chosen solvent.
  • Lock the spectrometer on the deuterium signal of the solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: 0-10 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program.
  • Spectral Width: 0-160 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

5. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).
  • Phase and baseline correct the resulting spectrum.
  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy Protocol

This protocol describes the analysis of a solid sample using the KBr pellet method.

1. Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  • Place the mixture into a pellet-pressing die.
  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

  • Record a background spectrum of a blank KBr pellet.
  • Place the sample pellet in the sample holder of the FTIR spectrometer.
  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining the mass spectrum using Electron Ionization (EI).

1. Sample Introduction:

  • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

2. Ionization:

  • Utilize an Electron Ionization (EI) source.
  • Set the electron energy to a standard of 70 eV to induce fragmentation.

3. Mass Analysis:

  • Scan a mass range appropriate for the compound, for example, m/z 40-300.
  • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

4. Detection and Data Processing:

  • The detector records the abundance of each ion.
  • The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Modes Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its strategic importance lies in its utility as a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of a reactive iodine atom at the 2-position of the pyridine ring allows for a variety of cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the safety, handling, and key chemical applications of this compound, with a focus on experimental protocols and data presentation for laboratory and drug development settings.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling and use. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆IN
Molecular Weight 219.02 g/mol
CAS Number 22282-62-8
Appearance Not explicitly stated, but likely a solid at room temperature
Density Not available
Melting Point Not available
Boiling Point Not available

Table 2: Hazard Identification and Classification

Hazard StatementClassification
H302Harmful if swallowed (Acute toxicity, oral, Category 4)
H315Causes skin irritation (Skin corrosion/irritation, Category 2)
H319Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
H335May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.

  • Body Protection: Wear a lab coat or chemical-resistant apron.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust, fumes, gas, mist, or vapor.

    • Avoid contact with skin, eyes, and clothing.

    • Use non-sparking tools and take precautionary measures against static discharge.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from heat, sparks, and open flames.

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen iodide.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

This compound is a key substrate in several important synthetic transformations. The following are representative protocols for its synthesis and use in cross-coupling reactions.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl iodides from the corresponding primary amines.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine NaNO2_H2SO4 1. NaNO₂, H₂SO₄ (Diazotization) 2-Amino-5-methylpyridine->NaNO2_H2SO4 Step 1: Formation of Diazonium Salt KI 2. KI (Iodination) NaNO2_H2SO4->KI Step 2: Displacement with Iodide This compound This compound KI->this compound Final Product

Caption: Synthetic workflow for this compound.

Methodology:

  • Diazotization:

    • Dissolve 2-amino-5-methylpyridine in a suitable acidic aqueous solution (e.g., sulfuric acid and water) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.

G This compound This compound Coupled_Product 2-Aryl-5-methylpyridine This compound->Coupled_Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product catalyzes Base Base (e.g., K₂CO₃) Base->Coupled_Product activates Solvent Solvent (e.g., Toluene/H₂O) Solvent->Coupled_Product medium

Caption: General Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv.).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere with stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Methodology:

  • Reaction Setup:

    • In a dry Schlenk tube, combine this compound (1.0 equiv.), a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.), and a phosphine ligand like triphenylphosphine (PPh₃) (0.04-0.10 equiv.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Reaction Execution:

    • Add an anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile), the alkene (1.2-1.5 equiv.), and a base such as triethylamine (Et₃N) (2.0 equiv.) via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic phase, filter, and concentrate.

    • Purify the residue by column chromatography.

Role in Drug Discovery and Development

While this compound is not known to possess significant biological activity itself, it is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of protein kinases and as agents targeting the central nervous system (CNS).

For instance, derivatives of this compound have been explored as potential inhibitors of Extracellular signal-regulated kinase 2 (ERK2), a key protein in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.

G cluster_synthesis Synthetic Pathway cluster_pathway MAPK/ERK Signaling Pathway This compound This compound ERK2_Inhibitor ERK2 Inhibitor Precursor This compound->ERK2_Inhibitor Suzuki or Heck Coupling Coupling_Partner Coupling Partner (e.g., boronic acid) Coupling_Partner->ERK2_Inhibitor ERK ERK2 ERK2_Inhibitor->ERK Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Role of this compound in ERK2 inhibitor synthesis.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its handling requires strict adherence to safety protocols due to its hazardous nature. The synthetic utility of this compound, primarily through cross-coupling reactions, allows for the efficient construction of complex molecules with potential therapeutic applications. The protocols and data provided in this guide are intended to support researchers and drug development professionals in the safe and effective use of this important chemical building block.

Commercial Suppliers and Synthetic Applications of 2-Iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-Iodo-5-methylpyridine, a key building block in medicinal chemistry and materials science. The guide details product specifications from various suppliers, outlines common synthetic protocols for its use, and presents a logical workflow for supplier selection.

Introduction to this compound

This compound (CAS No. 22282-62-8) is a halogenated pyridine derivative widely utilized as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive iodine substituent at the 2-position and a methyl group at the 5-position of the pyridine ring, makes it an ideal substrate for a variety of cross-coupling reactions. This reactivity is particularly valuable in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[2] The carbon-iodine bond readily participates in reactions such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds and the synthesis of diverse molecular architectures.[1][2]

Commercial Availability

A range of chemical suppliers offer this compound with varying purity levels and in different quantities. The following table summarizes the offerings from several prominent commercial vendors to facilitate comparison for procurement.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Cenmed This compound22282-62-8≥97%250mg
Vulcanchem This compound22282-62-8Typically 95%Not specified
CymitQuimica This compound22282-62-898%100mg, 250mg, 1g, 5g, 10g, 25g
MySkinRecipes This compound22282-62-897%Not specified
ChemUniverse This compoundNot specifiedNot specifiedInquiry-based

Key Synthetic Applications and Experimental Protocols

This compound is a valuable building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. Below are detailed experimental protocols for two of the most common applications: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas, such as nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) or toluene (5 mL).

  • Reaction Conditions: Stir the reaction mixture and heat it to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) and a base, typically triethylamine (Et₃N) (1.5 mmol, 1.5 equiv).

  • Alkene Addition: Add the desired alkene (1.2 mmol, 1.2 equiv) to the mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir the reaction at this temperature for 24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research chemical like this compound involves several critical steps. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Define Research Needs (Purity, Quantity, Timeline) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations (Price, Availability, Lead Time) B->C D Evaluate Supplier Data C->D E Purity Meets Specs? D->E F Quantity Available? E->F Yes I Re-evaluate Needs or Suppliers E->I No G Price & Lead Time Acceptable? F->G Yes F->I No H Select Supplier & Place Order G->H Yes G->I No I->B

Caption: A flowchart for selecting a chemical supplier.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a typical cross-coupling experiment using this compound.

Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base C Assemble Under Inert Atmosphere A->C B Dry Glassware & Add Stir Bar B->C D Add Anhydrous Solvent C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Solvent Removal (Rotovap) I->J K Purification (e.g., Column Chromatography) J->K

Caption: A typical cross-coupling experimental workflow.

References

The Rising Profile of 2-Iodo-5-methylpyridine Derivatives in Therapeutic Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – As the quest for novel therapeutic agents continues, the spotlight is increasingly turning towards heterocyclic compounds, with 2-iodo-5-methylpyridine emerging as a versatile scaffold for the development of a new generation of biologically active molecules. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

The strategic placement of the iodo group at the 2-position of the 5-methylpyridine core makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries for biological screening.

Synthetic Pathways to Novel Derivatives

The primary route to functionalizing the this compound scaffold involves well-established cross-coupling methodologies, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, paving the way for the synthesis of 2-aryl, 2-alkynyl, and 2-amino-5-methylpyridine derivatives.

A general synthetic workflow for the preparation of these derivatives is illustrated below:

G start This compound suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald product_aryl 2-Aryl-5-methylpyridine Derivatives suzuki->product_aryl product_alkynyl 2-Alkynyl-5-methylpyridine Derivatives sonogashira->product_alkynyl product_amino 2-Amino-5-methylpyridine Derivatives buchwald->product_amino

Caption: Synthetic routes to 2-substituted-5-methylpyridine derivatives.

Biological Activities of this compound Derivatives

While extensive research on a broad library of this compound derivatives is still emerging, preliminary studies and research on closely related analogues highlight their potential in several therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

Research into the anticarcinogenic potential of compounds derived from this compound has shown promising results. For instance, a mechanistic study involving the reaction of this compound led to the formation of bis(5-methyl-2-pyridyl)diselenide, which exhibited notable anticarcinogenic properties.[1] Furthermore, studies on structurally similar 5-aryl-2-methylpyridin-3-amine derivatives, synthesized via Suzuki coupling from the corresponding 5-bromo precursor, have demonstrated biological activities such as biofilm inhibition, which can be relevant in cancer therapy.[2][3]

The proposed mechanism for the anticancer effect of some pyridine derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

G compound 2-Aryl-5-methylpyridine Derivative receptor Tyrosine Kinase Receptor compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Putative anticancer mechanism of action for pyridine derivatives.

Table 1: Anticancer Activity of a this compound Derivative

CompoundCancer Cell LineActivityReference
bis(5-methyl-2-pyridyl)diselenideRaji (acute lymphoid leukemia)Anticarcinogenic[1]
Antimicrobial Activity

The pyridine scaffold is a well-known pharmacophore in the design of antimicrobial agents. While specific data on a wide range of this compound derivatives is limited, the evaluation of related 5-aryl-2-methylpyridin-3-amine derivatives has shown potential for biofilm inhibition against Escherichia coli.[2] This suggests that derivatives of this compound could also possess valuable antimicrobial properties.

Table 2: Antimicrobial Activity of Related 5-Methylpyridine Derivatives

Compound ClassMicroorganismActivityReference
5-Aryl-2-methylpyridin-3-aminesEscherichia coliBiofilm Inhibition[2]

Experimental Protocols

To facilitate further research in this promising area, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compounds.

General Procedure for Suzuki Cross-Coupling

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₃PO₄ (2.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water).[2][3] The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired 2-aryl-5-methylpyridine derivative.

G start Mix Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base heat Heat under Inert Atmosphere start->heat monitor Monitor Reaction (TLC) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 2-Aryl-5-methylpyridine Derivative purify->product

Caption: Workflow for the Suzuki cross-coupling reaction.

MTT Assay for Anticancer Activity

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Broth Microdilution Method for MIC Determination

The antimicrobial activity of the synthesized compounds is determined by the broth microdilution method in 96-well microtiter plates. A serial dilution of each compound is prepared in a suitable broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization through cross-coupling reactions make it an attractive target for medicinal chemists. While the currently available biological data is still in its early stages, the initial findings for derivatives and related analogues in the areas of anticancer and antimicrobial research are encouraging.

Future research should focus on the synthesis and screening of larger, more diverse libraries of this compound derivatives to fully elucidate their structure-activity relationships. In-depth mechanistic studies will also be crucial to understand how these compounds exert their biological effects and to identify their molecular targets. Such efforts will undoubtedly pave the way for the discovery of new and effective drugs based on this versatile chemical scaffold.

References

Methodological & Application

Application Notes: Suzuki Coupling Reactions of 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodo-5-methylpyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used method for forging C-C bonds, valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2] The reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable building block in this context, allowing for the introduction of a 5-methylpyridine moiety into a target molecule. The resulting 2-aryl-5-methylpyridine scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a suitable base, and an appropriate solvent system.

Suzuki_Coupling_General_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product 2-Aryl-5-methylpyridine Reactant1->Product + Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a halo-methylpyridine derivative with various arylboronic acids. While this data is for a structurally similar bromo-analogue, it provides a strong indication of the expected outcomes for reactions with this compound, which is generally more reactive than its bromo counterpart.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012-16~85
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012-16~82
34-Methoxyphenylboronic acidPd(OAc)₂ (3) / PPh₃ (6)K₂CO₃Isopropanol/H₂O (2:1)85-908-12~88
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9012-16~78
54-Fluorophenylboronic acidPd(OAc)₂ (3) / PPh₃ (6)K₂CO₃Isopropanol/H₂O (2:1)85-908-12~80

Data adapted from protocols for structurally similar compounds.[1]

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound with arylboronic acids.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and deionized water (typically in a 4:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[3]

  • Add the solvent system, typically a mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).[1]

  • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.[1]

  • The reaction mixture is stirred and heated to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine Ligand

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Triphenylphosphine [PPh₃] (6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Isopropanol and deionized water (typically in a 2:1 ratio)

  • Standard laboratory equipment as listed in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[1]

  • Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_RX R-Pd(II)L2-X (R = 5-methylpyrid-2-yl, X = I) Pd0->PdII_RX OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)L2-Ar (Ar = Aryl from boronic acid) PdII_RX->PdII_R_Ar Transmetalation Transmetalation Product R-Ar (Product) PdII_R_Ar->Product RedElim Reductive Elimination Product->Pd0 Reactant_RX R-X Reactant_ArBOH2 Ar-B(OH)2 Base Base Reactant_ArBOH2->Base + Boronate [Ar-B(OH)3]- Base->Boronate Boronate->PdII_RX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, arylboronic acid, base B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Solvent (e.g., Dioxane/H2O) B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heat to Reflux (80-100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction with organic solvent) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J Final_Product Pure 2-Aryl-5-methylpyridine J->Final_Product

Caption: A generalized workflow for a Suzuki coupling experiment.

The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a diverse library of 2-aryl-5-methylpyridine derivatives. These compounds are of significant interest to the drug discovery and materials science communities. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the potential of this promising class of molecules.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Mizoroki-Heck cross-coupling reaction using 2-iodo-5-methylpyridine as a key building block. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of vinyl-substituted pyridines.[1] These products are valuable intermediates in the development of novel pharmaceuticals and functional materials.

The protocols outlined below are based on established methodologies for the Heck coupling of iodo-heterocycles and provide a solid foundation for reaction optimization. Special consideration is given to the challenges associated with pyridine-containing substrates, such as potential catalyst inhibition, to guide the user toward successful outcomes.

Core Concepts and Reaction Mechanism

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, in this case, this compound, with an alkene.[1] The catalytic cycle, which proceeds through Pd(0) and Pd(II) intermediates, can be summarized in four key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinyl-substituted pyridine product and a palladium-hydride species.

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydroiodic acid.

dot graph "Heck_Coupling_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#FFFFFF"]; "Alkene" [fillcolor="#FFFFFF"]; "Pd(0)L2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(II)_Complex" [label="[(5-methylpyridin-2-yl)Pd(II)L2I]", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Migratory_Insertion" [label="Migratory Insertion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_Complex" [label="Intermediate", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Beta_Hydride_Elimination" [label="β-Hydride Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_Complex" [label="[Product-Pd(II)L2H]I", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination\n(Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="2-Alkenyl-5-methylpyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HI" [label="HI", shape=plaintext];

"this compound" -> "Oxidative_Addition"; "Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Alkene" -> "Migratory_Insertion"; "Pd(II)_Complex" -> "Migratory_Insertion"; "Migratory_Insertion" -> "Intermediate_Complex"; "Intermediate_Complex" -> "Beta_Hydride_Elimination"; "Beta_Hydride_Elimination" -> "Product_Complex"; "Product_Complex" -> "Reductive_Elimination"; "Product_Complex" -> "Product" [style=dashed]; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "HI" [style=dashed]; } enddot Figure 1: Simplified catalytic cycle of the Heck reaction.

Key Parameters for Optimization

Successful Heck coupling of this compound requires careful consideration of several experimental parameters. Due to the coordinating nature of the pyridine nitrogen, which can potentially poison the palladium catalyst, optimization of the following is crucial.[2]

  • Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of the catalyst can significantly influence reaction efficiency.

  • Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulkier, more electron-rich phosphines can be advantageous for challenging substrates.

  • Base: A base is required to neutralize the hydrogen iodide formed during the catalytic cycle. Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]

  • Solvent: The choice of solvent is critical and can impact reaction rates and yields. Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are frequently used.

  • Alkene Coupling Partner: The electronic nature of the alkene affects its reactivity. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck coupling.[1]

  • Temperature and Reaction Time: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C. Reaction times can vary from a few hours to over 24 hours, and progress should be monitored by techniques such as TLC or GC-MS.

Tabulated Reaction Conditions

The following tables summarize typical reaction conditions for the Heck coupling of iodo-heterocycles with various alkenes, providing a starting point for the optimization of reactions with this compound.

Table 1: Heck Coupling of Iodo-Heterocycles with n-Butyl Acrylate

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012-16High
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile8024Good
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)Dioxane10018High

Table 2: Heck Coupling of Iodo-Heterocycles with Styrene

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF10012>90
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane101 (reflux)16-24Moderate
3Herrmann's Catalyst (1)-Ag₃PO₄ (1.5)DMF10024High

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Heck coupling of iodo-heterocycles and should be optimized for this compound.[3]

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subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#FFFFFF"; "Flask_Prep" [label="Dry Schlenk flask under\ninert atmosphere (Ar or N2)"]; "Add_Solids" [label="Add this compound,\nPd catalyst, and ligand"]; "Evacuate" [label="Evacuate and backfill\nwith inert gas (3x)"]; }

subgraph "cluster_Reaction" { label="Reaction Execution"; bgcolor="#FFFFFF"; "Add_Liquids" [label="Add anhydrous solvent,\nalkene, and base via syringe"]; "Heating" [label="Heat to desired temperature\nwith vigorous stirring"]; "Monitoring" [label="Monitor reaction progress\nby TLC or GC-MS"]; }

subgraph "cluster_Workup" { label="Work-up and Purification"; bgcolor="#FFFFFF"; "Cooling" [label="Cool reaction to room temperature"]; "Filtration" [label="Dilute and filter through Celite®\n(if necessary)"]; "Extraction" [label="Aqueous work-up (e.g., wash\nwith NaHCO3 and brine)"]; "Drying" [label="Dry organic layer (e.g., MgSO4)"]; "Concentration" [label="Remove solvent under\nreduced pressure"]; "Purification" [label="Purify by column chromatography"]; }

"Flask_Prep" -> "Add_Solids" -> "Evacuate" -> "Add_Liquids" -> "Heating" -> "Monitoring" -> "Cooling" -> "Filtration" -> "Extraction" -> "Drying" -> "Concentration" -> "Purification"; } enddot Figure 2: General workflow for the Heck coupling reaction.

Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate

This protocol utilizes palladium(II) acetate as the catalyst and triphenylphosphine as the ligand.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv.)

  • Triphenylphosphine (PPh₃) (0.04 - 0.10 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to this compound.

  • Add n-butyl acrylate and triethylamine to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Heck Coupling of this compound with Styrene

This protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

  • This compound (1.0 equiv.)

  • Styrene (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dioxane, anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried flask, combine this compound, styrene, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Place the flask under an inert atmosphere.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the tables above. Increasing the reaction temperature or time may also improve conversion. The use of microwave irradiation has been shown to accelerate Heck reactions and may be a viable option.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2] The use of bulkier phosphine ligands or performing the reaction at higher temperatures can sometimes mitigate this issue.

  • Side Reactions: Potential side reactions include the formation of Heck dimers or reduction of the iodo-pyridine starting material. Careful control of reaction conditions and stoichiometry can help to minimize these byproducts.

  • Reproducibility: Heck reactions can be sensitive to trace impurities, including oxygen and water. Ensure all glassware is thoroughly dried and that the reaction is performed under a strict inert atmosphere using anhydrous solvents.

By following these detailed protocols and considering the key optimization parameters, researchers can effectively utilize the Heck coupling reaction of this compound to synthesize a diverse range of valuable compounds for applications in drug discovery and materials science.

References

Application of 2-Iodo-5-methylpyridine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Iodo-5-methylpyridine is a versatile heterocyclic building block that holds significant potential in the discovery and development of new agrochemicals. The presence of an iodine atom at the 2-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This reactivity, coupled with the inherent biological activity often associated with the pyridine scaffold, makes this compound a valuable starting material for the synthesis of novel herbicides, fungicides, and insecticides.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential agrochemical candidate via a key Suzuki-Miyaura cross-coupling reaction. The methodologies and data presented are intended to serve as a guide for researchers, scientists, and drug development professionals in the agrochemical industry.

Key Applications in Agrochemical Synthesis

While industrial-scale syntheses of many commercial agrochemicals often utilize more cost-effective chlorinated pyridines, the higher reactivity of this compound makes it an excellent choice for laboratory-scale synthesis, lead optimization, and the exploration of novel chemical space. The key transformations involving this compound in an agrochemical context include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or esters to introduce aryl or heteroaryl substituents. This is crucial for creating biaryl structures prevalent in many modern pesticides.

  • Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes, leading to compounds with diverse biological activities.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, a common linkage in many bioactive molecules.

  • Heck Coupling: Formation of carbon-carbon double bonds by reacting with alkenes.

These reactions allow for the systematic modification of the pyridine core, enabling the fine-tuning of a compound's efficacy, selectivity, and environmental profile.

Synthesis of a Model Agrochemical Candidate: A Pyridyl-Thiophene Fungicide

For the purpose of these application notes, we will focus on the synthesis of a hypothetical, yet plausible, fungicidal candidate: 2-(5-methylpyridin-2-yl)thiophene . This structure combines the 5-methylpyridine moiety with a thiophene ring, a common feature in various commercial fungicides. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and thiophene-2-boronic acid.

Logical Workflow for Synthesis

G A Starting Material: This compound C Suzuki-Miyaura Cross-Coupling Reaction A->C B Starting Material: Thiophene-2-boronic acid B->C D Purification (Column Chromatography) C->D Crude Product E Final Product: 2-(5-methylpyridin-2-yl)thiophene D->E Purified Product F Characterization (NMR, MS) E->F

Caption: Synthetic workflow for the preparation of a model agrochemical candidate.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(5-methylpyridin-2-yl)thiophene

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with thiophene-2-boronic acid.

Materials:

  • This compound (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, thiophene-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

The reaction should yield 2-(5-methylpyridin-2-yl)thiophene as a solid or oil. The yield and purity will depend on the specific reaction conditions and purification efficiency.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction.

ParameterValue
Starting Materials
This compound1.0 g (4.57 mmol)
Thiophene-2-boronic acid0.70 g (5.48 mmol)
Catalyst System
Palladium(II) acetate21 mg (0.091 mmol)
Triphenylphosphine96 mg (0.365 mmol)
Base
Potassium carbonate1.26 g (9.14 mmol)
Solvent
Toluene20 mL
Water5 mL
Reaction Conditions
Temperature100 °C
Time8 hours
Results
Yield of Purified Product 0.68 g (85%)
Purity (by GC-MS) >98%

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L₂) B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Ar-Ar' P 2-(5-methylpyridin-2-yl)thiophene (Ar-Ar') F->P R1 This compound (Ar-I) R1->B R2 Thiophene-2-boronic acid (Ar'-B(OH)₂) R2->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemical candidates. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this important building block, paving the way for the discovery of next-generation crop protection agents.

Application Notes and Protocols: The Role of 2-Iodo-5-methylpyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methylpyridine is a key heterocyclic building block in the synthesis of a diverse array of kinase inhibitors, which are at the forefront of targeted therapies for cancer and other proliferative diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the iodine atom at the 2-position provides a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This reactivity, combined with the electronic properties imparted by the methyl group at the 5-position, makes this compound an attractive starting material for the construction of complex molecular architectures designed to interact with the ATP-binding site of various protein kinases.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a focus on Suzuki-Miyaura and Sonogashira coupling reactions. It includes detailed experimental protocols and quantitative data on the biological activity of representative kinase inhibitors derived from similar pyridine scaffolds.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in this context is as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This allows for the efficient introduction of various aryl and heteroaryl moieties at the 2-position of the pyridine ring, a key region for interaction with the hinge region of many kinases.

Key Reaction Methodologies:

  • Suzuki-Miyaura Coupling: This reaction is widely employed to form a carbon-carbon bond between this compound and a variety of organoboron compounds, such as boronic acids or boronate esters. This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. A common application is the coupling with pyrazoleboronic acids to form 2-(pyrazol-4-yl)-5-methylpyridine cores, which are found in numerous potent kinase inhibitors.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting alkynylpyridines can be key intermediates or final products with kinase inhibitory activity. The alkyne linker can provide optimal spacing and rigidity to access specific regions of the kinase active site.

Featured Kinase Targets

Kinase inhibitors derived from this compound and related scaffolds often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Prominent targets include:

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).

  • c-Met (Mesenchymal-Epithelial Transition Factor): c-Met is a receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation. Its dysregulation is associated with poor prognosis in many cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Data Presentation: Biological Activity of Representative Pyridine-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of several kinase inhibitors featuring a 2-aminopyridine scaffold, which can be synthesized from precursors like this compound. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay IC50 (nM)Reference Cell Line
18d ALK1940Karpas-299
ROS12.3--
ALK (L1196M)45--
ALK (G1202R)22--
(R)-10b c-Met7.7190 (SNU-5)SNU-5, MKN-45, U87-MG
710 (MKN-45)
230 (U87-MG)

Note: The compounds listed are structurally related to potential products derived from this compound and are presented to illustrate the potential potency of this class of inhibitors. Compound 18d is a 2-aminopyridine derivative with a pyridone moiety at the C-5 position.[1] Compound (R)-10b is a 2-amino-3-benzylthiopyridine derivative.[2]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitor scaffolds using this compound as a starting material.

Protocol 1: Synthesis of a 2-(1H-Pyrazol-4-yl)-5-methylpyridine Scaffold via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a 2-(1H-pyrazol-4-yl)-5-methylpyridine core, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv.), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of Na2CO3 (2.0 mL, 4.0 mmol, 4.0 equiv.). The solvent mixture should be degassed prior to use.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(1H-pyrazol-4-yl)-5-methylpyridine.

Protocol 2: Kinase Activity Assay (General Procedure)

This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase (e.g., ALK, c-Met)

  • Kinase substrate (specific for the target kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor or DMSO (for control wells).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescent kinase activity assay kit. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow SM This compound Coupling Suzuki-Miyaura Coupling SM->Coupling BoronicEster Pyrazole Boronic Ester BoronicEster->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Intermediate Crude Product Coupling->Intermediate Purification Column Chromatography Intermediate->Purification FinalProduct 2-(Pyrazol-4-yl)-5-methylpyridine (Kinase Inhibitor Scaffold) Purification->FinalProduct

Caption: General workflow for the synthesis of a kinase inhibitor scaffold.

G cluster_pathway Simplified ALK Signaling Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization P P ALK->P P2 P ALK->P2 Dimerization->ALK activates STAT3 STAT3 Dimerization->STAT3 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS CellPro Cell Proliferation, Survival, & Growth STAT3->CellPro AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellPro mTOR->CellPro Inhibitor ALK Inhibitor (e.g., from this compound) Inhibitor->Dimerization blocks

Caption: Simplified ALK signaling pathway and point of inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-iodo-5-methylpyridine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1] For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 2-position. The pyridine moiety is a common scaffold in pharmaceuticals, and the ability to introduce diverse substituents via cross-coupling is a powerful tool in drug discovery.[2] The primary palladium-catalyzed cross-coupling reactions covered in these notes are the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound and its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.

Table 1: Suzuki-Miyaura Coupling of 2-Halo-5-methylpyridine Analogs with Boronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1585[3]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1582[3]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1588[3]
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>1578[3]

Note: Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar substrate.

Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)-NaHCO₃DMSO1402446-76
2n-Butyl acrylatePd(OAc)₂ (0.5)PPh₃ (1)Et₃NDMF10012High

Table 3: Sonogashira Coupling of Iodo-Heterocycles with Terminal Alkynes

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF50-70-90-98
24-EthynylanisolePd(acac)₂ (5)CuI (10)Et₂NHDMF60-85-95
31-Ethynyl-4-fluorobenzenePd(PPh₃)₄ (5)CuI (10)Et₂NHDMF60-88-96

Note: Yields are based on analogous reactions with iodo-oxazoles and iodo-furans.[4][5]

Table 4: Buchwald-Hartwig Amination of 2-Halo-pyridines with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene110-High
2Dimethylamine (2M in THF)Pd(OAc)₂ (2)dppp (4)NaOtBuToluene80-100-High

Table 5: Stille Coupling of Aryl Halides with Organostannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | | 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (2-5) | - | Toluene | 80-110 | - | High |

Experimental Protocols

Below are detailed experimental protocols for the key palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on general procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent system, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol describes a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.01-0.05 mmol), and triphenylphosphine (0.02-0.10 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL), followed by the alkene (1.5 mmol) and the base (2.0 mmol) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, condenser, magnetic stirrer, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube, magnetic stirrer, heating block or oil bath, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 5: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[7]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, standard glassware for workup and purification, and a Nitrogen or Argon gas supply.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Purification 2_Iodo_5_methylpyridine 2_Iodo_5_methylpyridine Reaction_Setup Reaction Setup (Inert Atmosphere) 2_Iodo_5_methylpyridine->Reaction_Setup Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine, Stannane) Coupling_Partner->Reaction_Setup Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Pd_Catalyst->Reaction_Setup Ligand Ligand (e.g., PPh3, Xantphos) Ligand->Reaction_Setup Base Base (e.g., K2CO3, Et3N) Base->Reaction_Setup Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted-5-methylpyridine Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G cluster_partners Coupling Partners cluster_products Products 2_Iodo_5_methylpyridine 2_Iodo_5_methylpyridine Boronic_Acid R-B(OH)₂ (Suzuki) 2_Iodo_5_methylpyridine->Boronic_Acid Alkene R-CH=CH₂ (Heck) 2_Iodo_5_methylpyridine->Alkene Alkyne R-C≡CH (Sonogashira) 2_Iodo_5_methylpyridine->Alkyne Amine R₂NH (Buchwald-Hartwig) 2_Iodo_5_methylpyridine->Amine Stannane R-Sn(Bu)₃ (Stille) 2_Iodo_5_methylpyridine->Stannane Aryl_Product 2-Aryl-5-methylpyridine Boronic_Acid->Aryl_Product Pd Cat. Alkenyl_Product 2-Alkenyl-5-methylpyridine Alkene->Alkenyl_Product Pd Cat. Alkynyl_Product 2-Alkynyl-5-methylpyridine Alkyne->Alkynyl_Product Pd/Cu Cat. Amino_Product 2-Amino-5-methylpyridine Derivative Amine->Amino_Product Pd Cat. Vinyl_Product 2-Vinyl-5-methylpyridine Stannane->Vinyl_Product Pd Cat.

Caption: Cross-coupling partners and resulting products.

G Pd(0) Pd(0) Pd(II)_Complex R-Pd(II)-I Pd(0)->Pd(II)_Complex Oxidative Addition (R-I) Transmetalation_Complex R-Pd(II)-R' Pd(II)_Complex->Transmetalation_Complex Transmetalation (R'-M) Transmetalation_Complex->Pd(0) Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for cross-coupling.

References

Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 2-iodo-5-methylpyridine, a versatile building block in medicinal chemistry. The pyridine moiety is a privileged scaffold found in numerous pharmaceuticals, and the ability to introduce diverse substituents at the 2-position of the 5-methylpyridine core is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[1] This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The derivatization of this compound allows for the synthesis of a wide array of compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] The methods described herein are foundational for the creation of compound libraries for high-throughput screening and lead optimization.

Key Derivatization Reactions

The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in analogous palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[4] This higher reactivity allows for milder reaction conditions and often leads to higher yields, making it an ideal starting material for medicinal chemistry campaigns.

A general workflow for the derivatization of this compound is depicted below.

G This compound This compound Reaction Reaction This compound->Reaction Coupling Partner Coupling Partner Coupling Partner->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening Derivative Library Derivative Library Biological Screening->Derivative Library

A typical experimental workflow for the derivatization of this compound.
Data Presentation: Comparison of Derivatization Reactions

The following table summarizes typical reaction conditions and yields for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data is compiled from representative procedures for similar halopyridines.

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O80-12012-2470-95[5]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ (5)-DiisopropylamineTHFRT380-95[6]
Buchwald-Hartwig AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-11012-2475-90[7][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to form 2-aryl-5-methylpyridines.[5][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard Schlenk glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[5]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-5-methylpyridine product.[5]

G cluster_palladium_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (this compound) transmetalation Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation Transmetalation (Ar'-B(OH)₂) transmetalation->pd0 Reductive Elimination product 2-Aryl-5-methylpyridine transmetalation->product

Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a method for the synthesis of 2-alkynyl-5-methylpyridines via a copper and palladium-catalyzed coupling reaction.[6][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • In a reaction flask, dissolve this compound in THF at room temperature under an inert atmosphere.

  • Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[6]

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.[6]

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of 2-amino-5-methylpyridine derivatives through the palladium-catalyzed coupling of this compound with a primary or secondary amine.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (or other suitable phosphine ligand) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

  • Sealed reaction tube or Schlenk flask

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry sealed tube or Schlenk flask.

  • Add the this compound and the amine.

  • Add the degassed toluene via syringe.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Start Reagents Combine this compound, Amine, Catalyst, Ligand, Base Start->Reagents Solvent Add Degassed Toluene Reagents->Solvent Heat Heat (80-110 °C) Monitor by TLC/LC-MS Solvent->Heat Workup Cool, Dilute, Filter Heat->Workup Purify Column Chromatography Workup->Purify Product 2-Amino-5-methylpyridine Derivative Purify->Product

Experimental workflow for Buchwald-Hartwig amination.
Medicinal Chemistry Applications and Future Directions

The derivatized 5-methylpyridine scaffolds are valuable starting points for the development of new drugs. For instance, substituted pyridines are core components of kinase inhibitors used in oncology.[1] The various functional groups introduced through these derivatization reactions can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecules. The lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME), can be fine-tuned by the choice of the coupling partner.[1]

Researchers can utilize the protocols described here to generate libraries of 2-substituted-5-methylpyridines for screening against a wide range of biological targets. The versatility of these cross-coupling reactions allows for the rapid exploration of chemical space, accelerating the drug discovery process. Future work could involve the development of more sustainable and efficient catalytic systems, such as those employing earth-abundant metals or biocatalysis, for the synthesis of these important medicinal chemistry building blocks.

References

Synthetic Routes to Novel Heterocyclic Compounds Using 2-Iodo-5-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-iodo-5-methylpyridine as a key starting material. The methodologies outlined herein leverage modern palladium-catalyzed cross-coupling reactions, offering versatile and efficient pathways to a diverse range of pyridyl-substituted heterocycles, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile building block for the synthesis of complex organic molecules. The presence of the iodo group at the 2-position of the pyridine ring allows for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various heterocyclic moieties onto the 5-methylpyridine scaffold. The resulting compounds are valuable intermediates and final products in drug discovery and development, as the pyridine motif is a common feature in many biologically active molecules.

Key Synthetic Strategies

Three primary palladium-catalyzed cross-coupling reactions are highlighted for their utility in the synthesis of novel heterocyclic compounds from this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds between this compound and various heterocyclic boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds between this compound and terminal alkynes, which can subsequently undergo cyclization to form heterocycles.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds between this compound and a wide range of N-heterocyclic compounds.

Application Note 1: Synthesis of Pyridyl-Substituted Furans via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful method for the direct arylation of this compound with furan-2-boronic acid, yielding 5-methyl-2-(furan-2-yl)pyridine. This structural motif is present in a number of compounds with potential biological activity.

Experimental Workflow

Suzuki_Coupling_Workflow start Start reagents Combine: - this compound - Furan-2-boronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) start->reagents reaction Heat reaction mixture (e.g., 90 °C, 12 h) under inert atmosphere reagents->reaction 1. workup Aqueous Workup: - Dilute with water - Extract with organic solvent - Wash with brine reaction->workup 2. purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification 3. product Product: 5-Methyl-2-(furan-2-yl)pyridine purification->product 4.

Caption: Workflow for Suzuki-Miyaura Coupling.

Quantitative Data Summary
EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285
2Pd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O (3:1)1001082
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (5:1)801688
Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 219 mg)

  • Furan-2-boronic acid (1.2 mmol, 134 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, furan-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methyl-2-(furan-2-yl)pyridine.

Application Note 2: Synthesis of Pyridyl-Substituted Alkynes and Subsequent Triazole Formation via Sonogashira Coupling

The Sonogashira coupling of this compound with a terminal alkyne, such as propargyl alcohol, yields a functionalized alkyne that can serve as a precursor for various heterocyclic systems. For instance, the resulting pyridyl-substituted propargyl alcohol can undergo a click reaction (Huisgen cycloaddition) with an azide to form a 1,2,3-triazole ring.

Experimental Workflow

Sonogashira_Triazole_Workflow start Start sonogashira_reagents Sonogashira Coupling: - this compound - Terminal Alkyne - PdCl₂(PPh₃)₂ - CuI - Base (e.g., TEA) - Solvent (e.g., THF) start->sonogashira_reagents sonogashira_reaction Stir at RT to 50 °C under inert atmosphere sonogashira_reagents->sonogashira_reaction 1. intermediate Isolate Pyridyl-Alkyne Intermediate sonogashira_reaction->intermediate 2. click_reagents Click Reaction: - Pyridyl-Alkyne - Organic Azide - Cu(I) Catalyst - Solvent (e.g., t-BuOH/H₂O) intermediate->click_reagents click_reaction Stir at RT click_reagents->click_reaction 3. product Product: Pyridyl-Substituted 1,2,3-Triazole click_reaction->product 4.

Caption: Workflow for Sonogashira Coupling and Triazole Formation.

Quantitative Data Summary (Sonogashira Coupling)
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF50692
2Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NDMFRT889
3EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPAToluene601095
Detailed Experimental Protocol (Sonogashira Coupling)

Materials:

  • This compound (1.0 mmol, 219 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (TEA) (2.0 mmol, 202 mg, 279 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 5-methyl-2-(phenylethynyl)pyridine.

Application Note 3: Synthesis of N-Pyridyl-Substituted Imidazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the direct N-arylation of a variety of nitrogen-containing heterocycles with this compound. This protocol outlines the synthesis of 1-(5-methylpyridin-2-yl)-1H-imidazole, a scaffold with potential applications in medicinal chemistry.

Experimental Workflow

Buchwald_Hartwig_Workflow start Start reagents Combine: - this compound - Imidazole - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) start->reagents reaction Heat reaction mixture (e.g., 110 °C, 24 h) under inert atmosphere reagents->reaction 1. workup Workup: - Filter through Celite - Concentrate filtrate reaction->workup 2. purification Purification: - Column Chromatography workup->purification 3. product Product: 1-(5-Methylpyridin-2-yl)-1H-imidazole purification->product 4.

Caption: Workflow for Buchwald-Hartwig Amination.

Quantitative Data Summary
EntryN-HeterocycleCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ImidazolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102478
2PyrazolePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1002081
3IndolePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuToluene1001885
Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 219 mg)

  • Imidazole (1.2 mmol, 82 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add this compound, imidazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 1-(5-methylpyridin-2-yl)-1H-imidazole.

These protocols provide a foundation for the synthesis of a wide array of novel heterocyclic compounds from this compound. The reaction conditions can be further optimized for specific substrates to achieve higher yields and purity. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.

Application Notes and Protocols: 2-Iodo-5-methylpyridine as a Versatile Intermediate for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methylpyridine is a key heterocyclic building block utilized in the synthesis of a wide array of functional materials and pharmaceutical compounds. Its utility stems from the reactive carbon-iodine bond at the 2-position of the pyridine ring, which readily participates in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures with tailored electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional materials, with a focus on methodologies relevant to researchers in materials science and drug development.

Applications of this compound in Functional Material Synthesis

The versatility of this compound as a precursor is demonstrated in its application in several classes of functional materials. The primary transformations involve Suzuki, Sonogashira, and Stille cross-coupling reactions to form C-C bonds. These reactions are instrumental in creating conjugated polymers and novel molecular scaffolds with applications in organic electronics and medicinal chemistry.[1][2]

Functional Material ApplicationSynthetic ApproachKey Properties of Resulting Materials
Organic Light-Emitting Diodes (OLEDs) Suzuki or Sonogashira coupling to introduce aryl or acetylenic moieties.Tunable emission wavelengths, improved charge carrier mobility, and enhanced device efficiency and longevity.
Conducting Polymers Stille or Suzuki polymerization with di-stannylated or di-boronic acid derivatives.Electrical conductivity, solution processability, and stability for applications in flexible electronics and sensors.
Pharmaceutical Scaffolds Suzuki, Sonogashira, or Stille coupling to build complex molecules.Targeted therapeutic actions, including kinase inhibition for anti-cancer agents.
Agrochemicals Coupling reactions to synthesize active ingredients.Enhanced efficacy in pesticides and herbicides for crop protection.[1]

Experimental Protocols

The following protocols are generalized procedures for key cross-coupling reactions involving this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-methylpyridines

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-5-methylpyridine product.

Quantitative Data for Suzuki-Miyaura Coupling (Representative):

EntryArylboronic AcidCatalyst Loading (mol%)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acid5Dioxane/H₂O (4:1)9018~85
24-Methoxyphenylboronic acid5Dioxane/H₂O (4:1)9018~90
34-Chlorophenylboronic acid5Dioxane/H₂O (4:1)9018~82
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-5-methylpyridines

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the celite with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling (Representative):

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF6012~90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIDIPEADMF7016~88
31-HexynePdCl₂(PPh₃)₂ / CuITEATHF5012~85
Protocol 3: Stille Cross-Coupling Polymerization for Conductive Polymers

This protocol describes the synthesis of a copolymer of 5-methylpyridine and thiophene, a class of materials with potential as conductive polymers.

Materials:

  • This compound (1.0 equiv)

  • 2,5-Bis(trimethylstannyl)thiophene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and 2,5-bis(trimethylstannyl)thiophene.

  • Add anhydrous and degassed toluene or DMF.

  • Degas the solution by bubbling with argon for at least 30 minutes.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the polymerization progress by observing the increase in viscosity of the reaction mixture. The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Further purification can be achieved by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

Quantitative Data for Stille Polymerization (Representative):

Monomer 1Monomer 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
This compound2,5-Bis(trimethylstannyl)thiophene3Toluene11048>90

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification p1 Weigh Reactants: This compound Arylboronic acid Pd(PPh3)4 K2CO3 p2 Assemble Dry Glassware (Schlenk Flask) r1 Add Solids to Flask p2->r1 r2 Evacuate and Backfill with Inert Gas (x3) r1->r2 r3 Add Anhydrous Solvents (Dioxane/Water) r2->r3 r4 Heat and Stir (80-100 °C) r3->r4 w1 Cool to Room Temp r4->w1 w2 Dilute with Ethyl Acetate w1->w2 w3 Wash with Water & Brine w2->w3 w4 Dry Organic Layer w3->w4 w5 Concentrate w4->w5 w6 Column Chromatography w5->w6 final final w6->final Pure Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Stille_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition this compound (R1-I) pd2_complex R1-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation i_sn I-SnBu3 transmetalation->i_sn pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 r2_sn R2-SnBu3 r2_sn->transmetalation reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Polymer Chain) reductive_elimination->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for the Flow Synthesis of 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of 2-methylpyridine derivatives. The methodologies described herein offer significant advantages over traditional batch processing, including enhanced safety, reduced reaction times, and improved scalability, making them highly suitable for academic research and industrial drug development.[1][2][3][4][5][6]

Introduction

2-Methylpyridine scaffolds are crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][7] Traditional batch methods for the α-methylation of pyridines often involve harsh reaction conditions, long durations, and the generation of significant waste.[1][3] Continuous flow chemistry presents a modern and efficient alternative, allowing for reactions to be conducted at elevated temperatures and pressures in a controlled and safer manner.[1][8]

The primary method detailed in these notes involves a heterogeneous catalysis approach within a packed-bed reactor. This system utilizes Raney® nickel as the catalyst and an alcohol, such as 1-propanol, as both the solvent and the methylating agent.[1][2][3][9] This process is not only more efficient but also aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents.[3][4][5][7]

Experimental Workflow

The general workflow for the continuous flow synthesis of 2-methylpyridine derivatives is depicted below. A solution of the pyridine substrate in a primary alcohol is pumped through a heated column packed with a heterogeneous catalyst. The product stream is then collected after passing through a back-pressure regulator to maintain the desired pressure.

Flow_Synthesis_Workflow reagent Pyridine Substrate in 1-Propanol pump HPLC Pump reagent->pump injector Sample Loop Injector pump->injector column Heated Packed-Bed Reactor (Raney® Nickel) injector->column 0.1 mL/min bpr Back-Pressure Regulator column->bpr >180 °C collection Product Collection bpr->collection

Caption: General workflow for the continuous flow synthesis of 2-methylpyridines.

Quantitative Data Summary

The following table summarizes the results for the α-methylation of various substituted pyridines using the continuous flow method with Raney® nickel and 1-propanol.

EntrySubstrateProductYield (%)
1Pyridine2-Methylpyridine>95%
23-Methylpyridine2,3-Dimethylpyridine>95%
34-Methylpyridine2,4-Dimethylpyridine>95%
43-Chloropyridine3-Chloro-2-methylpyridine>95%
54-Chloropyridine4-Chloro-2-methylpyridine>95%
63-Methoxypyridine3-Methoxy-2-methylpyridine>95%
74-Methoxypyridine4-Methoxy-2-methylpyridine>95%
83,5-Dichloropyridine3,5-Dichloro-2-methylpyridine>95%

Yields were determined by NMR analysis and represent near quantitative conversion.[3]

Detailed Experimental Protocols

Materials and Equipment:

  • Pump: HPLC pump (e.g., Waters 515) or a dedicated flow chemistry pumping module (e.g., Vapourtec R2).[3][9]

  • Injector: Manual dual-mode six-port injector with a sample loop (e.g., 5 mL).[3][9]

  • Reactor: Stainless steel column (e.g., 150 mm x 4.6 mm) packed with Raney® nickel (approx. 5.5 g).[3]

  • Heating: Column heater, sand bath with a hot plate, or a column oven capable of maintaining >180 °C.[3][9]

  • Back-Pressure Regulator: Cartridge-type back-pressure regulator.[9]

  • Reagents: Substituted pyridine, 1-propanol (reagent grade).

  • Tubing and Fittings: Appropriate stainless steel or PEEK tubing and fittings.

Protocol for Continuous Flow α-Methylation:

  • System Setup: Assemble the continuous flow system as illustrated in the workflow diagram. Ensure all connections are secure.

  • Catalyst Column Preparation: Pack the stainless steel column with Raney® nickel. The catalyst column can be reused multiple times, which limits the handling of the pyrophoric Raney® nickel.[3]

  • System Equilibration:

    • Pump 1-propanol through the system at a flow rate of 0.3 mL/min.

    • Heat the catalyst column to >180 °C and allow the system to equilibrate for 30 minutes.[3]

  • Sample Preparation: Prepare a 0.05 M solution of the desired pyridine substrate in 5 mL of 1-propanol.[3]

  • Reaction Execution:

    • Reduce the flow rate to 0.1 mL/min.

    • Load the prepared pyridine solution into the 5 mL sample loop.

    • Inject the sample into the flow stream.[3]

  • Product Collection: Collect the eluent from the back-pressure regulator. The reaction is typically complete as the solution passes through the heated column.

  • Work-up and Analysis:

    • The collected solution contains the 2-methylated pyridine product.

    • Simple removal of the 1-propanol solvent under reduced pressure yields the product, often in a purity suitable for further use without additional purification.[2][3][4][5]

    • Confirm product identity and purity using standard analytical techniques (e.g., NMR, GC-MS). For analysis by NMR, residual pyridine starting material can be removed by acid extraction.[3]

Proposed Reaction Mechanism

The precise mechanism of the α-methylation is subject to discussion but is thought to involve either heterogeneous catalysis on the surface of the Raney® nickel or a Ladenberg rearrangement. The methyl group is proposed to originate from the C1 position of the primary alcohol.[2][3][4][5][9]

Reaction_Mechanism cluster_0 Pathway A: Heterogeneous Catalysis cluster_1 Pathway B: Ladenberg Rearrangement a1 Generation of reactive methylating species (*CH3) on catalyst surface a2 Attack at sterically less hindered 2-position a1->a2 end_product 2-Methylpyridine Derivative a2->end_product b1 Formation of pyridinium species b2 Rearrangement to α-methylpyridine b1->b2 b2->end_product start Pyridine + 1-Propanol + Raney® Ni start->a1 start->b1

Caption: Proposed mechanistic pathways for the α-methylation of pyridines.

Advantages of the Flow Synthesis Approach

  • Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with handling pyrophoric catalysts like Raney® nickel and conducting reactions at high temperatures and pressures.[1][2][6]

  • Reduced Reaction Times: This continuous flow method significantly shortens reaction times compared to conventional batch processes.[2][3][6]

  • Minimal Work-up: Products are often obtained in high purity after simple solvent removal, avoiding lengthy purification steps.[2][3][4][5][6]

  • Greener Chemistry: The process reduces waste and avoids the use of harsh or toxic reagents, making it a more environmentally friendly synthetic route.[3][4][5][7]

  • Scalability: The described setup is readily scalable for the production of larger quantities of 2-methylpyridine derivatives.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice, optimized protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyridine. The content is designed to address specific issues encountered during palladium-catalyzed cross-coupling experiments.

General Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-halopyridines often challenging?

Low yields and reaction failures are common challenges when working with 2-halopyridine substrates.[1][2] The primary reason is the potential for the pyridine nitrogen atom to coordinate with the palladium catalyst. This coordination can form inactive catalyst species, effectively hindering or halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-Pyridyl Problem."[3][4][5]

Q2: How can I prevent catalyst deactivation when using this compound?

To mitigate catalyst deactivation, the use of bulky, electron-rich phosphine ligands is highly recommended.[1][2] These ligands sterically shield the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.[2]

Q3: this compound is an iodo-substituted pyridine. How does this affect its reactivity compared to chloro- or bromo-pyridines?

The carbon-halogen bond strength plays a crucial role in the oxidative addition step of the catalytic cycle. The general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[6][7] Therefore, this compound is significantly more reactive than its bromo or chloro counterparts, allowing for milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve successful coupling.[1][7][8]

Reaction Selection Guide

Choosing the correct reaction type is critical for synthesizing the desired molecule. The following diagram provides a decision-making framework based on the target bond formation.

start What type of bond do you want to form at the 2-position? cc_bond C-C Bond (Aryl, Heteroaryl, Vinyl) start->cc_bond cn_bond C-N Bond (Amine, Amide) start->cn_bond c_alkyne_bond C-C Triple Bond (Alkyne) start->c_alkyne_bond suzuki Use Suzuki-Miyaura Coupling cc_bond->suzuki buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald sonogashira Use Sonogashira Coupling c_alkyne_bond->sonogashira

Caption: Decision tree for selecting the appropriate coupling reaction.

Suzuki-Miyaura Coupling: Troubleshooting and Protocol

The Suzuki-Miyaura reaction is ideal for forming C-C bonds by coupling this compound with various boronic acids or their derivatives.[7]

Suzuki Coupling: FAQs and Troubleshooting

Q1: My Suzuki coupling reaction is giving a low yield or failing completely. What are the common causes?

Several factors could be responsible for a low yield:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst.[1] Ensure you are using a suitable bulky, electron-rich ligand.

  • Protodeboronation: The boronic acid coupling partner can degrade by replacing the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[1][2] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][2][9]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. The choice of base and solvent is critical to facilitate this step.[1][10]

  • Poor Reagent Quality: Ensure boronic acid, catalyst, and solvents are pure and anhydrous (when required).

Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling is a common side reaction, often caused by the presence of oxygen in the reaction mixture.[2] To minimize it, you must:

  • Thoroughly Degas Solvents: Use methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[2]

  • Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas.[2] Performing the reaction open to the air is strongly discouraged.[2]

Q3: How do I choose the best components for my Suzuki reaction?

The optimal conditions depend heavily on the specific boronic acid being used. However, the table below provides a validated starting point for optimization.

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling
ComponentReagent/ParameterMolar Ratio / ValueNotes
Catalyst Pd(OAc)₂2-5 mol%A common, effective palladium(II) precursor.
PdCl₂(dppf)3 mol%Effective for a wide range of boronic acids.[6]
Pd(PPh₃)₄2-5 mol%A reliable palladium(0) source.[7]
Ligand SPhos2-6 mol%A bulky, electron-rich ligand that helps prevent catalyst deactivation and is highly active.[2][6]
dppf3 mol%Often used in conjunction with PdCl₂.[6]
Base Cs₂CO₃2-3 eq.Often provides excellent yields but is more expensive.[2][6]
K₂CO₃2-3 eq.A cost-effective and commonly used base.[6][11]
K₃PO₄2-3 eq.A strong base that can be effective for less reactive substrates.[2]
Solvent Toluene/H₂O4:1 to 10:1A common biphasic system.[6][11]
Dioxane/H₂O4:1Effective solvent system, often paired with Cs₂CO₃.[2][7]
DMF-Can aid in the solubility of starting materials.[6]
Temperature 80 - 110 °C-The high reactivity of the C-I bond often allows for temperatures at the lower end of this range.[6][7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the selected base (2.0-3.0 eq.), the palladium precursor, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[6]

  • Solvent Addition: Add the degassed solvent system via syringe.[6]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[6] Monitor the reaction's progress by TLC or LC-MS.[6][7]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Sonogashira Coupling: Troubleshooting and Protocol

The Sonogashira reaction is used to couple this compound with a terminal alkyne, forming a C(sp²)-C(sp) bond.[12]

Sonogashira Coupling: FAQs and Troubleshooting

Q1: My Sonogashira reaction is not working. What should I check first?

  • Catalyst and Co-Catalyst: Ensure both the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., CuI) are fresh and active.[6]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[13] Ensure the system is properly degassed and maintained under nitrogen or argon.

  • Volatile Alkyne: If using a low-boiling-point alkyne like TMS-acetylene (BP: 53°C), it may evaporate from the reaction mixture at elevated temperatures.[14] Consider using a sealed reaction vessel or running the reaction at a lower temperature.[14]

Q2: I see a black precipitate (palladium black) forming in my reaction. What does this mean?

The formation of palladium black indicates decomposition of the Pd(0) catalyst, which will halt the reaction. Some solvents, like THF, have been anecdotally reported to promote its formation.[14] Consider switching to a different solvent system, such as toluene or using the amine base as the solvent.[14][15]

Q3: How can I minimize the formation of alkyne homocoupling byproducts?

Glaser homocoupling is a major side reaction, particularly if the oxidative addition step is slow.[13] Since this compound is highly reactive, this may be less of an issue. However, if it persists, you can try slow, syringe-pump addition of the alkyne to the reaction mixture or reducing the amount of the CuI co-catalyst.[13][15]

Data Presentation: Optimized Conditions for Sonogashira Coupling
ComponentReagent/ParameterMolar Ratio / ValueNotes
Catalyst Pd(PPh₃)₄2-5 mol%A standard and effective catalyst for this reaction.[6]
PdCl₂(PPh₃)₂2-5 mol%Another common Pd(II) precursor that is reduced in situ.[7]
Co-Catalyst Copper(I) Iodide (CuI)5-10 mol%Essential for the traditional Sonogashira catalytic cycle.[6][7]
Base Triethylamine (Et₃N)3.0+ eq. or solventA common base, can also be used as the solvent.[6][14]
Diisopropylamine3.0+ eq. or solventAn alternative amine base.[13]
Solvent THF-Commonly used, but may promote Pd black formation in some cases.[6][14]
DMF-Good for substrate solubility.[7]
Toluene-An alternative aprotic solvent.[13]
Temperature Room Temp. - 100 °C-The high reactivity of aryl iodides often allows for lower temperatures.[12]
Experimental Protocol: General Procedure for Sonogashira Coupling

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[6]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).[6]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the mixture.[6][7]

  • Heating and Monitoring: Stir the reaction at room temperature or heat to the desired temperature (e.g., 60-80 °C). Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to isolate the desired product.[6]

Buchwald-Hartwig Amination: Troubleshooting and Protocol

This reaction is used to form a C-N bond between this compound and a primary or secondary amine.[16]

Buchwald-Hartwig Amination: FAQs and Troubleshooting

Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination?

  • Ligand Choice: Success is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP).[16][17] These ligands are crucial for promoting the reductive elimination step and stabilizing the catalyst.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or Cs₂CO₃ can also be effective.[16][18]

  • Anhydrous/Anaerobic Conditions: The reaction is sensitive to both air and moisture. Use of a glovebox or rigorous Schlenk technique with anhydrous, degassed solvents is essential.[7]

Q2: My reaction is sluggish. Should I be concerned about using an aryl iodide?

While the general reactivity trend for oxidative addition is Ar-I > Ar-Br, some studies on Buchwald-Hartwig amination have shown that the iodide formed during the reaction can sometimes have an inhibitory effect on the catalyst.[18] In some specific cases, the reactivity order can be Ar-Br > Ar-Cl > Ar-I.[18] If the reaction is not proceeding as expected, screening different ligands and bases is the first step.

Q3: Which amines are suitable for this reaction?

The Buchwald-Hartwig amination is versatile, accommodating a wide range of primary and secondary aliphatic and aromatic amines.[16] However, heteroaryl amines can be particularly challenging nucleophiles and may require specific optimization to achieve good yields.[18]

Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination
ComponentReagent/ParameterMolar Ratio / ValueNotes
Catalyst Pd(OAc)₂2 mol%A common and inexpensive palladium precursor.[6]
Pd₂(dba)₃1-2 mol%A widely used Pd(0) source.[7]
Ligand Xantphos4 mol%An excellent, versatile ligand for this transformation.[6][19]
BINAP2-4 mol%A classic biaryl phosphine ligand.[7][16]
Base NaOtBu1.2-1.5 eq.The most commonly employed strong base for this reaction.[7][18]
Cs₂CO₃2.0 eq.A milder base option, sometimes effective with specific ligand/substrate combinations.[6]
Solvent Toluene-A standard, non-polar aprotic solvent.[6][7]
Dioxane-Another common choice for this reaction.[16]
Temperature 80 - 110 °C-Typical temperature range to ensure reasonable reaction rates.[6][18]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.[6][7]

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[7]

  • Heating and Monitoring: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[18] Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

General Troubleshooting Workflow

When a coupling reaction fails, a systematic approach can help identify the root cause. Use the following workflow to diagnose common issues.

start Low or No Product Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions (Temp, Time) Sufficient? check_catalyst->check_conditions Yes sol_catalyst Use a fresh batch of catalyst or a different precatalyst/ligand system. check_catalyst->sol_catalyst No check_reagents Are Reagents/Solvents Pure and Dry/Degassed? check_conditions->check_reagents Yes sol_conditions Increase temperature in 10°C increments and/or increase reaction time. Monitor progress. check_conditions->sol_conditions No check_atmosphere Was an Inert Atmosphere Maintained? check_reagents->check_atmosphere Yes sol_reagents Use freshly purified reagents and properly dried/degassed solvents. check_reagents->sol_reagents No check_atmosphere->sol_catalyst Yes, Re-evaluate Catalyst/Ligand Choice sol_atmosphere Ensure thorough degassing and maintain positive inert gas pressure. check_atmosphere->sol_atmosphere No

Caption: A logical workflow for troubleshooting failed coupling reactions.

References

Common side reactions with 2-Iodo-5-methylpyridine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodo-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent in common cross-coupling reactions.

General Information

This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to form carbon-carbon and carbon-nitrogen bonds. While a valuable reagent, its use can be accompanied by side reactions that may lower the yield of the desired product and complicate purification. This guide will address these common issues and provide strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling

Question 1: I am observing significant amounts of a homocoupled biaryl byproduct (dimer of my boronic acid) in my Suzuki-Miyaura reaction with this compound. How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and Pd(II) species. Here are several strategies to minimize this byproduct:

  • Rigorous Exclusion of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

    • Protocol: Ensure all solvents are thoroughly degassed prior to use (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon for at least 30 minutes). The reaction should be set up and run under a positive pressure of an inert atmosphere (argon or nitrogen).

  • Choice of Palladium Precatalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in situ reduction that can be incomplete.

  • Addition of a Mild Reducing Agent: To scavenge any Pd(II) species, a mild reducing agent can be added.

    • Protocol: The addition of a small amount of a reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state, thereby suppressing the homocoupling pathway.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands often favor the desired reaction.

Question 2: My main side product is 5-methylpyridine, resulting from dehalogenation of the starting material. What causes this and how can I avoid it?

Answer: Dehalogenation (or hydrodehalogenation) is the replacement of the iodine atom with a hydrogen atom. This side reaction can be promoted by several factors, including the choice of solvent, base, and ligand, as well as the reaction temperature.

  • Solvent Choice: Solvents that can act as hydride donors, such as alcohols or even DMF under certain conditions, can promote dehalogenation.

    • Recommendation: Aprotic solvents like toluene, dioxane, or THF are generally preferred. If you are using a solvent that might be a hydride source, consider switching to one of these alternatives.

  • Base Selection: The choice of base can also play a role.

    • Recommendation: If using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.

  • Ligand Selection: Bulky, electron-rich ligands can accelerate the rate of reductive elimination to form the desired product, which can outcompete the dehalogenation pathway.

    • Recommendation: Consider using bulky biaryl phosphine ligands like XPhos or RuPhos.

  • Temperature Optimization: Higher temperatures can sometimes increase the rate of dehalogenation.

    • Recommendation: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate.

Table 1: Troubleshooting Suzuki-Miyaura Coupling with this compound

IssuePotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of OxygenThoroughly degas all solvents and run the reaction under an inert atmosphere.
Presence of Pd(II) speciesUse a Pd(0) precatalyst or add a mild reducing agent like potassium formate.
Dehalogenation Hydride-donating solventSwitch to an aprotic solvent like toluene, dioxane, or THF.
Suboptimal baseUse a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
Slow reductive eliminationEmploy bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
High reaction temperatureRun the reaction at a lower temperature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(I)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

Question 3: My Sonogashira reaction is producing a significant amount of the homocoupled alkyne (Glaser coupling product). How can I suppress this side reaction?

Answer: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. This reaction is primarily promoted by oxygen.

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.

    • Protocol: It is critical to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.

    • Recommendation: Use the minimum effective amount of CuI (e.g., 1-2 mol%). In some cases, a copper-free Sonogashira protocol may be employed, although this may require a different catalyst system and harsher conditions.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

Question 4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst. This leads to a loss of catalytic activity and can result in a stalled or incomplete reaction.

  • Causes: Palladium black formation can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.

  • Prevention:

    • Ensure all reagents and solvents are of high purity and are anhydrous.

    • Maintain strictly anaerobic conditions throughout the experiment.

    • Avoid excessively high reaction temperatures. For a reactive substrate like this compound, the reaction may proceed at room temperature or with gentle heating.

Table 2: Troubleshooting Sonogashira Coupling with this compound

IssuePotential CauseRecommended Solution
Alkyne Homocoupling (Glaser) Presence of OxygenRigorously degas all reagents and run under an inert atmosphere.
High copper concentrationReduce the loading of the Cu(I) co-catalyst to 1-2 mol%.
Palladium Black Formation Catalyst decompositionEnsure high purity of all reagents and solvents, and maintain anaerobic conditions.
High reaction temperatureRun the reaction at a lower temperature.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (1-2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1 equiv) followed by this compound (1.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow Start Start: Assemble Reagents Setup Reaction Setup under Inert Atmosphere (Pd catalyst, CuI, Base, Solvent) Start->Setup Reagents Add this compound and Terminal Alkyne Setup->Reagents Reaction Stir at RT or Gentle Heat (Monitor by TLC/LC-MS) Reagents->Reaction Troubleshoot Side Reactions Observed? Reaction->Troubleshoot Workup Aqueous Workup and Extraction Purification Flash Column Chromatography Workup->Purification Product Isolated Product Purification->Product Troubleshoot->Workup No Homocoupling Glaser Coupling (Alkyne Dimer) Troubleshoot->Homocoupling Dehalogenation Dehalogenation (5-methylpyridine) Troubleshoot->Dehalogenation Optimize Optimize Conditions: - Lower [CuI] - Stricter Anaerobic Conditions - Lower Temperature Troubleshoot->Optimize Yes Optimize->Reaction

Caption: Experimental workflow and troubleshooting for Sonogashira coupling.

Buchwald-Hartwig Amination

Question 5: I am getting low yields in my Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For a reactive substrate like an aryl iodide, careful optimization is key to achieving high yields.

  • Ligand Selection: This is often the most critical parameter. For aryl iodides, bidentate phosphine ligands are often effective as they are thought to prevent the formation of unreactive palladium iodide dimers.

    • Recommendation: Screen a variety of ligands. Bidentate ligands like BINAP or dppf, or bulky, electron-rich monophosphine ligands like XPhos or RuPhos are good starting points.

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. For substrates that may be sensitive to NaOtBu, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used.

  • Solvent Choice: Anhydrous, aprotic solvents are generally used.

    • Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.

Question 6: Can the pyridine nitrogen in this compound interfere with the reaction?

Answer: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand can be crucial in mitigating this effect. Bulky ligands can often shield the palladium center and prevent strong coordination by the pyridine nitrogen, thus promoting the desired catalytic cycle.

Table 3: Key Parameters for Buchwald-Hartwig Amination Optimization

ParameterCommon ChoicesRecommendations for this compound
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Both are commonly used and effective.
Ligand PPh₃, BINAP, dppf, XPhos, RuPhosScreen bulky, electron-rich ligands (e.g., XPhos) or bidentate ligands (e.g., dppf).
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃NaOtBu is a strong first choice; consider Cs₂CO₃ for more sensitive substrates.
Solvent Toluene, Dioxane, THFToluene or dioxane are generally reliable choices.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-I(L) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R''](L)+ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''(L) PdII_Amine->PdII_Amido Deprotonation (-H+) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArylIodide This compound ArylIodide->Pd0 Amine HNR'R'' Amine->PdII_Aryl Base Base Base->PdII_Amine

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Technical Support Center: Synthesis of 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve yields in the synthesis of 2-Iodo-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction.[1][2] This chemical reaction allows for the synthesis of aryl halides from aryl diazonium salts, which are formed from an aromatic amine.[1] In this case, the starting material is 2-Amino-5-methylpyridine.

Q2: What are the key steps involved in the synthesis of this compound via the Sandmeyer reaction? A2: The synthesis involves two primary steps:

  • Diazotization: The conversion of the primary aromatic amine (2-Amino-5-methylpyridine) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (typically 0-5 °C).[3]

  • Iodination (Displacement): The reaction of the diazonium salt with an iodide source, such as potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding this compound.[4] Nitrogen gas is evolved as a byproduct.[2]

Q3: Why is temperature control so critical during this synthesis? A3: Temperature control is crucial, especially during the diazotization step, because aryl diazonium salts, particularly those derived from heterocyclic amines like aminopyridines, can be unstable at higher temperatures.[5] Premature decomposition of the diazonium salt before the addition of the iodide source is a primary cause of low yields and the formation of unwanted byproducts, such as 5-methyl-2-pyridone.

Q4: What are the potential side products that can complicate purification and reduce yield? A4: Several side products can form during the reaction:

  • 5-methyl-2-pyridone: Formed from the reaction of the diazonium salt with water, which is present in the aqueous reaction medium.

  • Azo compounds: Formed if the diazonium salt couples with unreacted 2-Amino-5-methylpyridine or other aromatic species.

  • Phenolic impurities: Arising from decomposition of the diazonium salt.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high.1. Ensure the amine is fully dissolved in the acid before cooling. Add the sodium nitrite solution slowly, keeping the temperature strictly between 0-5 °C.
2. Diazonium Salt Decomposition: The reaction temperature was not maintained at 0-5 °C. Diazonium salts from aminopyridines can be particularly unstable.[5][6]2. Use a reliable ice/salt bath to maintain the temperature. Prepare and use the diazonium salt immediately without letting it warm up.
3. Inefficient Iodide Displacement: The iodide solution was added too quickly or at the wrong temperature.3. Add the potassium iodide solution slowly to the cold diazonium salt solution. Allow the reaction to warm to room temperature gradually after the addition is complete to ensure the reaction goes to completion.
Reaction Mixture Turns Dark Brown or Black Decomposition and Side Reactions: This often indicates the formation of azo-coupled byproducts and other decomposition products.This is often a result of the temperature rising too quickly. Ensure rigorous temperature control. While some color change is expected, a rapid shift to a dark, tarry mixture suggests a failed reaction.
Product is Oily and Difficult to Purify Presence of Impurities: The crude product is likely contaminated with starting material, 5-methyl-2-pyridone, or other side products.1. Perform a thorough workup. Wash the organic extract with sodium thiosulfate solution to remove excess iodine, followed by a brine wash. 2. Purify the crude product using column chromatography on silica gel for the most effective separation.
Foaming or Vigorous Gas Evolution Rapid Decomposition: Nitrogen gas is an expected byproduct, but excessively rapid evolution indicates the diazonium salt is decomposing too quickly.This is another sign of poor temperature control. The addition of sodium nitrite or the warming of the reaction mixture should be done more slowly to control the rate of nitrogen evolution.

Experimental Protocol: Sandmeyer Reaction for this compound

This protocol is a representative procedure based on standard Sandmeyer reaction principles. Researchers should adapt it as necessary based on their lab conditions and scale.

Materials:

  • 2-Amino-5-methylpyridine

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of Amine Solution:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methylpyridine (1.0 eq) in a mixture of concentrated H₂SO₄ (2.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Diazotization:

    • Prepare a solution of Sodium Nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • Prepare a solution of Potassium Iodide (1.5 eq) in a minimal amount of water.

    • Add the KI solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours.

  • Workup and Extraction:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous mixture with Dichloromethane or Ethyl Acetate (3x volumes).

    • Combine the organic layers and wash sequentially with a saturated Na₂S₂O₃ solution (to remove residual iodine), water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound Start Start: 2-Amino-5-methylpyridine Diazotization Step 1: Diazotization (H₂SO₄, NaNO₂) 0-5 °C Start->Diazotization DiazoniumSalt Intermediate: Diazonium Salt Diazotization->DiazoniumSalt Iodination Step 2: Iodination (KI Solution) DiazoniumSalt->Iodination CrudeMixture Crude Reaction Mixture Iodination->CrudeMixture Workup Step 3: Workup (Neutralization, Extraction) CrudeMixture->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Step 4: Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: A flowchart of the key stages in the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Guide for Low Yield LowYield Problem: Low Yield Cause1 Possible Cause: Diazonium Salt Decomposition LowYield->Cause1 Cause2 Possible Cause: Incomplete Diazotization LowYield->Cause2 Cause3 Possible Cause: Poor Workup / Purification LowYield->Cause3 Solution1 Check: Temperature Control (0-5 °C) Cause1->Solution1 Verify Solution2 Check: Slow Reagent Addition Cause1->Solution2 Verify Solution3 Check: Reagent Purity & Stoichiometry Cause2->Solution3 Verify Solution4 Action: Optimize Extraction & Chromatography Cause3->Solution4 Implement

Caption: A decision tree for diagnosing and resolving low product yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2-iodo-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty, often termed the "2-pyridyl problem," stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and poisoning the catalyst, which halts or slows the catalytic cycle.[1]

Q2: What are the most common cross-coupling reactions for functionalizing this compound?

A2: The most common and effective cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[2]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to create C(sp)-C(sp²) bonds.[3]

  • Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with a variety of amines.[4]

  • Heck Coupling: For the formation of carbon-carbon bonds by coupling with an alkene.[5]

Q3: How do I choose the right catalyst system for my reaction?

A3: The choice of catalyst system is critical. For 2-halopyridine substrates, systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often most effective.[1][2] These ligands can promote the desired catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen. The reactivity order for the halide is generally I > Br > Cl, making this compound a highly reactive substrate.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Potential Cause 1: Catalyst Poisoning by Pyridine Nitrogen The nitrogen atom of the pyridine ring can bind to the palladium center, inhibiting its catalytic activity.[1]

  • Solution 1: Employ Bulky, Electron-Rich Ligands: Use sterically hindered phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands create a crowded environment around the palladium center, disfavoring coordination with the pyridine nitrogen.[1]

  • Solution 2: Utilize a Palladium Pre-catalyst: Well-defined pre-catalysts can ensure the efficient generation of the active catalytic species in the reaction mixture.[1]

Potential Cause 2: Inefficient Oxidative Addition The activation of the C-I bond may be slow.

  • Solution 1: Increase Reaction Temperature: Incrementally increasing the temperature by 10-20 °C can overcome the activation barrier. Monitor for any signs of substrate or catalyst decomposition.[1]

  • Solution 2: Ligand Choice: Ensure the chosen ligand is suitable for activating the C-I bond. Electron-rich ligands generally facilitate this step.

Potential Cause 3: Poor Transmetalation (Suzuki Coupling) The transfer of the organic group from the boronic acid to the palladium complex is a crucial and sometimes slow step.

  • Solution 1: Base Selection: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] In some cases, fluoride bases like KF can be effective, especially if the substrate has base-sensitive functional groups.[7]

  • Solution 2: Reagent Quality: Ensure the boronic acid is pure and has not undergone degradation.[1]

Issue 2: Formation of Significant Side Products

Potential Cause 1: Dehalogenation (Hydrodeiodination) The iodine atom is replaced by a hydrogen atom.

  • Solution 1: Choice of Base and Solvent: Avoid conditions that can provide a hydride source. Ensure reagents and solvents are anhydrous unless water is intentionally part of the solvent system.[6]

  • Solution 2: Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[1]

Potential Cause 2: Protodeboronation (Suzuki Coupling) The boronic acid is converted back to the corresponding hydrocarbon.

  • Solution 1: Anhydrous Conditions: Use dry solvents and reagents, as trace water can facilitate this side reaction.[1]

  • Solution 2: Base Selection: The choice of base can influence the rate of protodeboronation.

Potential Cause 3: Homocoupling of the Coupling Partner Two molecules of the boronic acid or alkyne couple together.

  • Solution: Ensure Rigorous Degassing: The presence of oxygen can promote homocoupling. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[8]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Potential Cause: Slow Catalysis Leading to Agglomeration If the catalytic cycle is slow due to inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of it agglomerating into inactive palladium black.[1]

  • Solution: Optimize Reaction Conditions: Implement the strategies mentioned above to accelerate the catalytic cycle (e.g., appropriate ligand selection, optimal temperature, and base).[1]

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various catalyst systems for Suzuki and Sonogashira couplings with substrates analogous to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Halopyridines (Data extrapolated from studies on structurally similar substrates)

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[2]
Pd(OAc)₂NoneK₂CO₃DMF/H₂OPhenylboronic acidLow[9]
Pd(OAc)₂Benzimidazolium saltK₂CO₃DMF/H₂OPhenylboronic acid~70[9]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂OVarious arylboronic acids80-99[10]

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Haloarenes (Data extrapolated from studies on structurally similar substrates)

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp1.597 (for iodobenzene)[11]
Pd₂(dba)₃PPh₃/CuIEt₃NToluene80-80[11]
Pd/CXPhosK₂CO₃95% EtOH505Good (for aryl bromides)[11]
PdCl₂(PPh₃)₂CuITEATHF50-70-High[3]
Pd₂(dba)₃PPh₃DIPEADMF80-100-High[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the Suzuki coupling of challenging halopyridines.[2][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

  • SPhos or XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene or 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask, magnetic stirrer, oil bath, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed solvent (e.g., Toluene/Water in a 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

This protocol is based on standard procedures for the Sonogashira coupling of iodo-heterocycles.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and TEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.

  • Once complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow Start Start: Cross-Coupling of This compound Reaction_Type Select Reaction Type Start->Reaction_Type Suzuki Suzuki-Miyaura (C-C Bond) Reaction_Type->Suzuki Boronic Acid Sonogashira Sonogashira (C-C Alkyne) Reaction_Type->Sonogashira Terminal Alkyne Buchwald Buchwald-Hartwig (C-N Bond) Reaction_Type->Buchwald Amine Heck Heck (C-C Alkene) Reaction_Type->Heck Alkene Catalyst_System Select Catalyst System Suzuki->Catalyst_System Sonogashira->Catalyst_System Buchwald->Catalyst_System Heck->Catalyst_System Bulky_Ligand Pd Precursor + Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst_System->Bulky_Ligand Recommended for 2-halopyridines Std_Catalyst Standard Catalyst (e.g., Pd(PPh3)4) Catalyst_System->Std_Catalyst Alternative Optimization Reaction Optimization (Base, Temp, Solvent) Bulky_Ligand->Optimization Std_Catalyst->Optimization Troubleshooting Troubleshooting Optimization->Troubleshooting Issues Encountered Success Successful Coupling Optimization->Success Good Results Low_Yield Low/No Conversion Troubleshooting->Low_Yield Side_Products Side Products Troubleshooting->Side_Products Low_Yield->Catalyst_System Re-evaluate Side_Products->Optimization Re-optimize Troubleshooting_Logic Problem Problem Observed Low_Conversion Low/No Conversion Problem->Low_Conversion Side_Products Side Products Formed Problem->Side_Products Pd_Black Pd Black Formation Problem->Pd_Black Cause_LC Potential Cause? Low_Conversion->Cause_LC Cause_SP Potential Cause? Side_Products->Cause_SP Cause_Pd Potential Cause? Pd_Black->Cause_Pd Sol_Poisoning Use Bulky Ligand (e.g., XPhos, SPhos) Cause_LC->Sol_Poisoning Catalyst Poisoning Sol_Temp Increase Temperature Cause_LC->Sol_Temp Inefficient Oxidative Add. Sol_Base Screen Bases (K3PO4, Cs2CO3) Cause_LC->Sol_Base Poor Transmetalation Sol_Dehalogenation Use Anhydrous Conditions Lower Temperature Cause_SP->Sol_Dehalogenation Dehalogenation Sol_Homocoupling Degas Thoroughly Cause_SP->Sol_Homocoupling Homocoupling Sol_Optimize Optimize Conditions to Increase Reaction Rate Cause_Pd->Sol_Optimize Slow Catalysis

References

Technical Support Center: Suzuki Reactions with 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-iodo-5-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation when using this compound can stem from several factors. Due to the presence of the pyridine nitrogen, this substrate can present unique challenges. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for an efficient reaction. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[1]

    • Recommendation: If standard catalysts like Pd(PPh₃)₄ are yielding poor results, consider switching to a more robust system. Catalysts equipped with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective for heteroaryl couplings.[2]

  • Ineffective Base: The base is crucial for the transmetalation step of the catalytic cycle.[3] Its strength, solubility, and compatibility with other reagents are important considerations.

    • Recommendation: A screening of bases is often a valuable optimization step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used and have proven effective in couplings of similar pyridine substrates.[4]

  • Inappropriate Solvent System: The solvent must be capable of dissolving the reactants and be compatible with the chosen catalyst and base.

    • Recommendation: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reaction components. Common solvent systems include 1,4-dioxane/water or toluene/water.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to catalyst deactivation.[1]

    • Recommendation: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. Maintaining an inert atmosphere throughout the reaction setup and duration is critical.

Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?

A2: The formation of byproducts can significantly reduce the yield of the desired product. The most common side reactions in Suzuki couplings of heteroaryl halides are protodeboronation and homocoupling.

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom. Pyridylboronic acids can be particularly susceptible to this, especially in the presence of aqueous bases and at elevated temperatures.[2]

    • Minimization Strategies:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[1]

      • Anhydrous Conditions: If protodeboronation is a persistent issue, conducting the reaction under anhydrous conditions may be beneficial.

      • Milder Base: Employing a weaker or less nucleophilic base might reduce the rate of protodeboronation.

  • Homocoupling: This refers to the coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen often promotes this side reaction.[1]

    • Minimization Strategies:

      • Thorough Degassing: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[1]

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[1]

Q3: My reaction starts but appears to stall, leaving a significant amount of starting material. What should I investigate?

A3: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.

  • Catalyst Deactivation: The active Pd(0) species may be precipitating out of the solution as palladium black. This can be triggered by high temperatures or the presence of oxygen.

    • Recommendation: Consider using a more robust catalyst system or slightly lowering the reaction temperature. Ensure the reaction is maintained under a strictly inert atmosphere.

  • Insolubility: One or more of your reaction components (starting material, intermediate, or product) might be precipitating out of the solvent, effectively halting the reaction.

    • Recommendation: Try a different solvent system that offers better solubility for all components at the reaction temperature.

Data Presentation: Optimizing Reaction Components

The following tables summarize representative reaction conditions for Suzuki-Miyaura couplings of iodo- and bromopyridines with various arylboronic acids, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halopyridines

Catalyst SystemLigandBaseSolventSubstrateYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)5-bromo-2-methylpyridin-3-amine85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O5-bromo-2-methylpyridin-3-amineExpected High
Pd-PEPPSI-IPrIPrK₂CO₃Anhydrous THF5-bromo-2-methylpyridin-3-amine-
Pd₂(dba)₃Phosphite or Phosphine Oxide LigandsKF1,4-Dioxane2-iodopyridine derivativeGood to Excellent[6]

Table 2: Base and Solvent Optimization for Suzuki Coupling of Bromopyridines

BaseSolventCatalyst SystemSubstrateYield (%)
K₂CO₃1,4-Dioxane/H₂O (5:1)Pd(dppf)Cl₂2-Bromo-4-methylpyridine81[4]
K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amine85
Cs₂CO₃ToluenePd(PPh₃)₄5-bromo-2-methylpyridin-3-amine80
Na₂CO₃Toluene/EthanolPd(PPh₃)₄4-iodo-β-carboline-3-carboxamide derivative90

Experimental Protocols

This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It should be optimized for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-5-methylpyridine product.

Mandatory Visualization

Suzuki_Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling of this compound start Low or No Yield Observed catalyst_check Is the catalyst system active enough for a heteroaryl iodide? start->catalyst_check base_check Is the base effective and soluble? catalyst_check->base_check No catalyst_solution Switch to a more robust catalyst system (e.g., Pd/Buchwald ligand). Increase catalyst loading. catalyst_check->catalyst_solution Yes solvent_check Is the solvent system appropriate? base_check->solvent_check No base_solution Screen alternative bases (e.g., K3PO4, Cs2CO3). Ensure adequate solubility. base_check->base_solution Yes degassing_check Is the system properly degassed? solvent_check->degassing_check No solvent_solution Try a different solvent mixture (e.g., Toluene/H2O). Adjust solvent ratio. solvent_check->solvent_solution Yes degassing_solution Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. degassing_check->degassing_solution Yes side_reactions Side Product Formation Observed degassing_check->side_reactions No protodeboronation Protodeboronation (loss of boronic acid group)? side_reactions->protodeboronation homocoupling Homocoupling of boronic acid? protodeboronation->homocoupling No protodeboronation_solution Use a boronic ester (e.g., pinacol ester). Consider anhydrous conditions or a milder base. protodeboronation->protodeboronation_solution Yes homocoupling_solution Ensure rigorous degassing to remove oxygen. Use a Pd(0) precatalyst. homocoupling->homocoupling_solution Yes

Caption: A workflow diagram for troubleshooting low yields and side reactions.

Suzuki_Catalytic_Cycle The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex1 R-Pd(II)-X(L_n) (R = 5-methyl-2-pyridyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar-B(OH)3- pd_complex2 R-Pd(II)-Ar(L_n) transmetalation->pd_complex2 boronic_acid Ar-B(OH)2 + Base -> Ar-B(OH)3- boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Product) reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 2-Iodo-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-methylpyridine. It focuses on identifying and removing common impurities from reaction mixtures, particularly after cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in reactions involving this compound?

When using this compound in cross-coupling reactions such as Suzuki, Heck, or Sonogashira, you may encounter several types of impurities:

  • Unreacted Starting Materials: Residual this compound is a common impurity.

  • Homocoupling Products: These are byproducts formed from the coupling of two molecules of the coupling partner, such as the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction.[1][2][3]

  • Dehalogenated Byproduct: The iodo group of this compound can be replaced by a hydrogen atom, leading to the formation of 5-methylpyridine.[4]

  • Catalyst Residues: Palladium and copper catalyst residues may remain in the product.

  • Inorganic Salts: Bases such as carbonates, phosphates, and hydroxides used in the reaction will form inorganic salts that need to be removed.[5]

  • Solvent and Reagents: Residual solvents and other reagents used during the reaction or workup.

Q2: How can I minimize the formation of homocoupling byproducts in my Suzuki reaction?

Homocoupling of the boronic acid or ester is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1][2] To minimize its formation:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use High-Purity Reagents: Use fresh, high-quality boronic acids or esters.

  • Optimize Reaction Conditions: The choice of base, solvent, and palladium catalyst/ligand system can significantly impact the extent of homocoupling. For instance, the reactivity of the boronic acid is influenced by the base.[5] Bulky, electron-rich phosphine ligands can sometimes accelerate protodeboronation, a side reaction that consumes the boronic acid.[6]

Q3: The nitrogen on the pyridine ring seems to be interfering with my reaction. What can I do?

The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[6] This is a known challenge when working with 2-substituted pyridines.[7][8] To mitigate this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can favor the desired catalytic cycle over catalyst inhibition.

  • Use of Additives: In some cases, the addition of a Lewis acid or a specific salt can help to mask the pyridine nitrogen.

  • Alternative Coupling Partners: If Suzuki-Miyaura coupling proves problematic due to the instability of the corresponding pyridine-2-boronates, consider alternative nucleophilic coupling partners like pyridine-2-sulfinates.[7]

Troubleshooting Guides

Problem 1: My final product is contaminated with unreacted this compound.

Solution:

Unreacted this compound can often be removed using one of the following methods:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting material. The choice of eluent will depend on the polarity of your product. A gradient elution is often successful.

  • Recrystallization: If your product is a solid and has significantly different solubility properties from this compound, recrystallization can be an effective purification technique.

  • Chemical Scavenging: A specific method involves treating the reaction mixture with a scavenger that reacts with the unreacted electrophile. For example, adding a solution of 2-mercapto-1-ethanesulfonic acid sodium salt and potassium carbonate can convert the unreacted this compound into a water-soluble adduct that can be removed by aqueous extraction.[9]

Problem 2: I am observing a significant amount of homocoupling product from my boronic acid in a Suzuki reaction.

Solution:

Besides the preventative measures described in the FAQ section, the following purification strategies can be employed to remove the homocoupling byproduct:

  • Column Chromatography: The homocoupling product often has a different polarity compared to the desired cross-coupled product, allowing for separation by silica gel chromatography.

  • Selective Extraction: Depending on the functional groups present, it might be possible to perform a selective acid-base extraction to separate the desired product from the non-basic homocoupling byproduct.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used for purification.

Experimental Protocols

Protocol 1: General Workup Procedure for a Cross-Coupling Reaction
  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).[10]

  • Washing: Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).[9] This helps to remove inorganic salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent, adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system, starting with a non-polar solvent and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most small organic molecules.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and increase polarity to elute compounds.
Loading Dry loading (adsorbed on silica)Provides better separation than wet loading.
Elution Gradient or IsocraticGradient elution is often better for separating multiple components.

Table 1: General Parameters for Column Chromatography.

Visual Guides

experimental_workflow start This compound Reaction Mixture workup Aqueous Workup (Extraction & Washing) start->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for reactions involving this compound.

troubleshooting_logic start Crude Product Analysis (TLC, LC-MS, NMR) unreacted_sm Unreacted this compound Detected? start->unreacted_sm homocoupling Homocoupling Byproduct Detected? unreacted_sm->homocoupling No solution_sm Purification Strategy: - Column Chromatography - Recrystallization - Chemical Scavenger unreacted_sm->solution_sm Yes dehalogenation Dehalogenated Byproduct Detected? homocoupling->dehalogenation No solution_homocoupling Purification Strategy: - Column Chromatography - Selective Extraction - Preparative HPLC homocoupling->solution_homocoupling Yes solution_dehalogenation Purification Strategy: - Column Chromatography (often difficult) - Optimize reaction to prevent dehalogenation->solution_dehalogenation Yes pure_product Pure Product dehalogenation->pure_product No solution_sm->homocoupling solution_homocoupling->dehalogenation solution_dehalogenation->pure_product

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

Stability of 2-Iodo-5-methylpyridine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of 2-iodo-5-methylpyridine under various reaction conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light, moisture, and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Q2: Is this compound sensitive to air and moisture?

A2: While specific quantitative data on the air and moisture sensitivity of this compound is not extensively documented, as a general precaution for iodinated aromatic compounds, it is advisable to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent potential degradation. Moisture can lead to hydrolysis, and oxygen can promote side reactions, especially in the presence of catalysts.

Q3: How stable is this compound to acidic and basic conditions?

A3: Halogenated pyridines can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. The C-I bond in this compound can be cleaved under these conditions. For reactions requiring acidic or basic reagents, it is recommended to use the mildest possible conditions and to monitor the reaction closely for any signs of decomposition.

Q4: What is the photostability of this compound?

A4: Iodinated aromatic compounds are often sensitive to light. Exposure to UV or even ambient light can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent decomposition. It is highly recommended to protect this compound and its reaction mixtures from light by using amber-colored glassware or by wrapping the reaction vessel with aluminum foil.

Q5: What is the general reactivity order of halopyridines in cross-coupling reactions?

A5: The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: I > Br > Cl > F.[1] Therefore, this compound is expected to be more reactive than its bromo or chloro analogs, allowing for milder reaction conditions in many cases.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in three major cross-coupling reactions.

Sonogashira Coupling

Problem: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium and copper catalysts are fresh and have been stored under an inert atmosphere. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[2]
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen.[2] Ensure thorough degassing of all solvents and reagents. Consider reducing the copper catalyst loading or switching to a copper-free protocol.[2]
Inappropriate Reaction Temperature The optimal temperature can be substrate-dependent. If the reaction is sluggish at room temperature, gradually increase the temperature. However, excessively high temperatures can lead to catalyst decomposition.[3]
Base Quality The amine base is crucial for the reaction. Use a freshly distilled or high-purity amine to avoid catalyst poisoning.
Suzuki-Miyaura Coupling

Problem: Formation of significant side products.

Potential Cause Troubleshooting Step
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid and is often promoted by high temperatures and the presence of water. Use freshly opened boronic acid and consider using anhydrous solvents if this is a persistent issue.
Homocoupling of Boronic Acid This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different palladium catalysts and ligands may help.
Dehalogenation of this compound Under harsh basic conditions or at high temperatures, the iodo group may be reductively cleaved. Use a milder base or lower the reaction temperature.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or catalyst deactivation.

Potential Cause Troubleshooting Step
Catalyst Inhibition by Iodide The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst. The use of specific ligands, such as those from the Buchwald group, can help mitigate this effect.
Base Incompatibility Strong bases like sodium tert-butoxide are commonly used but can be incompatible with sensitive functional groups on either coupling partner. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.
Ligand Choice The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination. Ligands with bulky and electron-rich substituents are often more effective. A ligand screening is recommended for challenging substrates.

Data Presentation

Solubility of this compound
Solvent Solubility
Dichloromethane (DCM)Soluble
ChloroformSoluble
Tetrahydrofuran (THF)Soluble
TolueneSoluble
N,N-Dimethylformamide (DMF)Soluble
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterInsoluble

Note: "Soluble" indicates that the compound is likely to dissolve at typical reaction concentrations (e.g., 0.1-1 M). "Sparingly Soluble" suggests lower solubility, which might require heating or the use of a co-solvent. "Insoluble" indicates poor solubility.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on literature precedents and should be adapted and optimized for specific substrates and scales.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure for a similar iodopyridine derivative.[4]

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous and degassed solvent (5 mL) and freshly distilled Et₃N (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This is a general protocol that can be optimized for specific substrates.[5]

Reaction Scheme:

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general procedure that requires optimization for specific substrates.[6]

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous and degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Catalyst, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat to Optimal Temperature B->C D Monitor Progress (TLC, GC/LC-MS) C->D E Cool and Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate Organic Layer F->G H Column Chromatography G->H I Pure Product H->I Characterization (NMR, MS)

General Experimental Workflow for Cross-Coupling Reactions.

troubleshooting_low_yield Start Low or No Product Yield A Check Catalyst Activity (Fresh? Stored properly?) Start->A B Verify Reagent Purity (Substrates, Base, Solvent) Start->B C Ensure Inert Atmosphere (Thoroughly degassed?) Start->C D Optimize Reaction Temperature A->D B->D C->D E Screen Different Ligands/Bases D->E Result Improved Yield D->Result F Consider Alternative Protocol (e.g., Copper-free Sonogashira) E->F E->Result F->Result

Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Scale-up of Reactions Involving 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyridine in common cross-coupling reactions. The following information is designed to address specific issues that may be encountered during the scale-up of these reactions from the lab to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges associated with palladium-catalyzed cross-coupling reactions of this compound?

A1: Scaling up cross-coupling reactions with this compound presents several key challenges:

  • Exothermic Events: Palladium-catalyzed reactions can be exothermic. On a larger scale, heat dissipation becomes critical to prevent temperature spikes that can lead to side reactions, impurity formation, and catalyst decomposition.

  • Reagent Addition and Mixing: Ensuring homogeneous mixing of reactants, catalyst, and base is more challenging in large reactors. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in byproduct formation.

  • Catalyst Activity and Stability: The expensive palladium catalyst may deactivate over the extended reaction times often required for large-scale production. Catalyst poisoning by impurities in starting materials or solvents is also a greater risk at scale.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and removing residual palladium to acceptable levels (often in the ppm range for active pharmaceutical ingredients) can be difficult and costly at scale.[1][2]

  • Safety: Handling large quantities of flammable solvents, pyrophoric reagents (in the case of Grignard or lithiation reactions), and toxic materials requires stringent safety protocols and specialized equipment.

Q2: How does the choice of palladium catalyst and ligand impact the scalability of a reaction with this compound?

A2: The choice of catalyst and ligand is critical for a successful scale-up. While a catalyst system may work well on a small scale, it may not be suitable for large-scale production due to cost, stability, or activity.

  • Catalyst Loading: At scale, it is desirable to use a catalyst with high turnover number (TON) and turnover frequency (TOF) to minimize the amount of expensive palladium required.[3]

  • Air and Moisture Stability: Catalysts that are sensitive to air and moisture can be difficult to handle in a large-scale manufacturing environment.[4] The use of air- and moisture-stable pre-catalysts is often preferred.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity, but their cost can be a factor at scale.[5]

Q3: What are the most common side reactions observed when scaling up reactions with this compound, and how can they be mitigated?

A3: Common side reactions include:

  • Dehalogenation: The iodo group is replaced by a hydrogen atom. This can be minimized by using milder bases and shorter reaction times.[5]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) couple together.[6] In Sonogashira couplings, this is often promoted by oxygen, so maintaining strictly anaerobic conditions is crucial.[4]

  • Protodeboronation: The boronic acid is converted back to the corresponding hydrocarbon. This can be mitigated by careful control of reaction conditions and the choice of base.[5]

  • Catalyst Decomposition: Indicated by the formation of palladium black, this renders the catalyst inactive. It can be caused by high temperatures, oxygen, or impurities.[4][5]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst inactivity or poisoning by the pyridine nitrogen.- Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote the catalytic cycle.[5]- Consider using a more robust pre-catalyst.[5]- Ensure starting materials and solvents are free of impurities.
Halide inhibition from the iodide byproduct.- Changing the solvent from THF to toluene may minimize this inhibition.[7]
Significant Dehalogenation Reaction temperature is too high or reaction time is too long.- Optimize the reaction temperature and time. - Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).[5]
Formation of Palladium Black Catalyst decomposition due to high temperature or oxygen.- Ensure the reaction is run under an inert atmosphere.[4][5]- Check for and eliminate any air leaks in the reactor system.- Avoid excessive temperatures.[4]
Poor Product Isolation/High Residual Palladium Inefficient workup and purification.- Employ a palladium scavenger such as SiliaMetS® Thiol or Thiourea.[1]- Optimize crystallization conditions to precipitate the product while leaving palladium impurities in the mother liquor.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield Steric hindrance or electronic effects of the substrates.- Screen a variety of ligands; bidentate phosphine ligands like BINAP or DPPF can be effective.[8]- Use a stronger base like NaOtBu or K₃PO₄.
Catalyst inhibition by the iodide byproduct.- Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions due to iodide-induced catalyst inhibition.[9] Consider using a different palladium precursor or ligand system.
Byproduct Formation Side reactions such as hydrodehalogenation.- Optimize the reaction temperature and time.[8]- Ensure the amine is of high purity.
Difficulty with Product Purification Product may be a viscous oil or difficult to crystallize.- Consider converting the product to a salt to facilitate isolation and purification.- Use column chromatography, although this may not be ideal for very large scales.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.- Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas.[4][10]- Reduce the loading of the copper(I) co-catalyst.[4]
Low or No Conversion Catalyst inactivity.- Ensure the palladium catalyst is fresh and handled under an inert atmosphere.[4]- Use high-purity, anhydrous, and degassed solvents and bases.[4]
Reaction Stalls Sub-optimal temperature.- While the C-I bond is reactive, gentle heating may be required.[4] Monitor the reaction closely to avoid catalyst decomposition at higher temperatures.

Data Presentation

The following tables provide representative data for palladium-catalyzed cross-coupling reactions. Note that the data for this compound is limited in the public domain; therefore, data for analogous iodopyridine systems are included for comparison and as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyridines

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-iodopyridineArylboronic acidPd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O100~90-98[11]
2-Bromo-4-iodopyridineArylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DMF90~88-96[11]
2-Iodo-pyridine derivativeHeteroaryl boronic acidPd(dppf)Cl₂-Na₂CO₃1,4-DioxaneReflux67-69[12]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110Not Specified[13]
2-Amino-5-bromo-4-methylpyridineVolatile secondary aminePd(OAc)₂ (2)dppp (4)NaOtBuTolueneNot SpecifiedNot Specified[13]

Table 3: Representative Conditions for Sonogashira Coupling of Iodopyridines

SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Iodo-5-(m-tolyl)oxazoleTerminal alkynePd(acac)₂ (5)CuI (10)Et₂NHDMF60Not Specified[14]
6-bromo-3-fluoro-2-cyanopyridineTerminal alkynePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRTHigh[15]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling at Scale:

  • Reactor Setup: A clean, dry, and inerted reactor is charged with this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Degassed solvent (e.g., toluene/water mixture) is added to the reactor.

  • Catalyst Addition: The palladium catalyst and ligand are added. For large-scale reactions, a pre-catalyst is often used for ease of handling.

  • Reaction: The mixture is heated to the target temperature with efficient agitation. The reaction is monitored by a suitable analytical method (e.g., HPLC, UPLC).

  • Workup: Upon completion, the reaction is cooled, and the aqueous layer is separated. The organic layer is washed with brine.

  • Palladium Removal: The organic layer is treated with a palladium scavenger.[1]

  • Isolation: The product is isolated by crystallization, filtration, and drying.

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactor_prep Reactor Preparation (Clean, Dry, Inert) charge_reagents Charge Reagents (Aryl Halide, Coupling Partner, Base) reactor_prep->charge_reagents reagent_prep Reagent Preparation (Degas Solvents, Weigh Solids) reagent_prep->charge_reagents add_solvent Add Degassed Solvent charge_reagents->add_solvent add_catalyst Add Catalyst/Ligand add_solvent->add_catalyst heat_agitate Heat and Agitate (Monitor Progress) add_catalyst->heat_agitate cool_quench Cool and Quench heat_agitate->cool_quench phase_separation Phase Separation cool_quench->phase_separation pd_removal Palladium Scavenging phase_separation->pd_removal isolation Isolation (Crystallization, Filtration) pd_removal->isolation

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_reagents Are starting materials and solvents pure and dry? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst/pre-catalyst. Employ robust ligands. check_catalyst->solution_catalyst No check_conditions Are temperature and mixing adequate? check_reagents->check_conditions Yes solution_reagents Purify/dry starting materials. Use anhydrous, degassed solvents. check_reagents->solution_reagents No check_byproducts Are dehalogenation or homocoupling products observed? check_conditions->check_byproducts Yes solution_conditions Optimize temperature. Improve agitation. check_conditions->solution_conditions No solution_byproducts Adjust base and reaction time to minimize side reactions. check_byproducts->solution_byproducts Yes

Caption: Troubleshooting logic for low conversion in cross-coupling reactions.

References

Technical Support Center: Analytical Methods for Monitoring 2-Iodo-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-5-methylpyridine. The focus is on providing practical solutions to common issues encountered during reaction monitoring using various analytical techniques.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of reactions involving this compound. A common and synthetically important transformation for this compound is the Suzuki-Miyaura cross-coupling reaction, which will be used as a representative example.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am observing significant peak tailing for this compound and its derivatives in my reversed-phase HPLC analysis. What could be the cause and how can I resolve it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[1] It is often caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[1] This can be addressed by:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer (e.g., 10-20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic analyte.[1]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the pyridine compound.[1]

  • Column Selection: Employing an end-capped or base-deactivated column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.

Question: My this compound peak is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution can be resolved by modifying the chromatographic conditions to alter the selectivity of the separation. Consider the following adjustments:

  • Modify Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase can alter the retention times of the compounds.

  • Change Mobile Phase pH: Small changes in the mobile phase pH can affect the ionization state of the pyridine derivatives and impurities, leading to differential retention.

  • Switch Stationary Phase: If using a C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.

  • Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am not seeing the expected molecular ion peak for this compound in my GC-MS analysis. Why is this happening?

Answer:

The absence of a clear molecular ion peak can be due to several factors:

  • In-source Fragmentation: this compound might be undergoing extensive fragmentation in the ion source. Try using a softer ionization technique if available, or lower the ionization energy.

  • Thermal Degradation: The compound may be degrading in the hot injector or column. Ensure the injector and oven temperatures are not excessively high. A typical starting point would be an injector temperature of 250 °C and an oven program that does not exceed the column's upper temperature limit.

  • Active Sites: Active sites in the GC liner or on the column can cause analyte degradation. Using a deactivated liner and a high-quality, inert column is crucial.

Question: I am observing poor peak shape and reproducibility in my GC-MS analysis of a Suzuki coupling reaction mixture. What are the likely causes?

Answer:

Poor peak shape and reproducibility in GC-MS can stem from several sources:

  • Injector Contamination: Non-volatile components from the reaction mixture (e.g., catalyst, base residues) can accumulate in the injector liner, leading to peak tailing and poor reproducibility. Regularly replace the liner and septum.

  • Improper Sample Preparation: Ensure that the reaction mixture is properly quenched and worked up to remove non-volatile materials before injection. A simple filtration through a small plug of silica gel can often be effective.

  • Column Overloading: Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute the sample and re-inject.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Question: The peaks in my in-situ ¹H NMR spectra for monitoring a this compound reaction are broad and poorly resolved. What can I do to improve the spectral quality?

Answer:

Broad peaks in in-situ NMR can be caused by several factors:

  • Magnetic Field Inhomogeneity: The presence of solids (e.g., catalyst, base) in the reaction mixture can disrupt the magnetic field homogeneity. Ensure the solids are well-suspended or consider filtering an aliquot for analysis if possible.

  • Paramagnetic Species: If your reaction involves paramagnetic species (e.g., certain transition metal catalysts), this can lead to significant line broadening. There is often little that can be done to completely eliminate this effect, but acquiring more scans may improve the signal-to-noise ratio.

  • Temperature Gradients: Ensure the sample has reached thermal equilibrium within the NMR probe before starting the acquisition. Temperature gradients can lead to shimming issues and broadened lines.

Question: How can I accurately quantify the components of my reaction mixture using in-situ NMR?

Answer:

For accurate quantification by NMR, several conditions must be met:

  • Full Relaxation: Ensure a sufficient relaxation delay (D1) between scans to allow for full relaxation of all nuclei of interest. A common practice is to set D1 to at least 5 times the longest T1 relaxation time of the signals being quantified.

  • Proper Integration: Carefully select the integration regions to encompass the entire peak, including any satellite peaks. Use a consistent baseline correction method for all spectra in the series.

  • Internal Standard: For the most accurate quantification, include a known amount of an inert internal standard that has a resonance in a clear region of the spectrum.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for monitoring a Suzuki coupling reaction of this compound?

A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient elution. A typical mobile phase system could be water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient from a low to a high percentage of Mobile Phase B over 10-20 minutes at a flow rate of 1.0 mL/min should provide a good initial separation. The UV detector can be set to a wavelength where both the starting material and the product have significant absorbance, which can be determined by running a UV scan of the individual components.

Q2: What are the expected mass-to-charge ratios (m/z) for the key components in a Suzuki coupling of this compound with phenylboronic acid?

A2: The expected m/z values for the key species in their protonated form [M+H]⁺ are summarized in the table below. These values are crucial for setting up a selected ion monitoring (SIM) method in GC-MS or for identifying peaks in an LC-MS analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₆H₆IN219.02220.0
Phenylboronic AcidC₆H₇BO₂121.93123.0
5-Methyl-2-phenylpyridine (Product)C₁₂H₁₁N169.22170.2

Q3: Can I monitor the progress of my this compound reaction using ¹H NMR without an internal standard?

A3: Yes, you can monitor the relative concentrations of reactants and products by comparing the integrals of their characteristic peaks. For example, you can monitor the disappearance of a proton signal unique to this compound and the appearance of a new signal corresponding to the product. However, for accurate determination of conversion and yield, using an internal standard is highly recommended.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Suzuki Coupling of this compound
  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile). Filter the diluted sample through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Method for Monitoring Suzuki Coupling of this compound
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-400 amu (full scan) or selected ion monitoring (SIM) for key m/z values.

  • Sample Preparation: At specified time intervals, take a small sample from the reaction. Quench the reaction and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to an appropriate concentration before injection.

Protocol 3: In-situ ¹H NMR Monitoring of Suzuki Coupling of this compound
  • Instrumentation: NMR spectrometer.

  • Sample Preparation: In an NMR tube, combine this compound, phenylboronic acid, the base, and a suitable deuterated solvent (e.g., DMSO-d₆, THF-d₈). If desired, add a known amount of an internal standard.

  • Acquisition:

    • Acquire an initial ¹H NMR spectrum before initiating the reaction (t=0).

    • Initiate the reaction by adding the catalyst to the NMR tube and quickly placing it in the pre-heated NMR probe.

    • Acquire a series of ¹H NMR spectra at regular time intervals. Use a sufficient relaxation delay (e.g., 10 seconds) to ensure accurate integration.

  • Data Processing: Process the spectra (phasing, baseline correction) and integrate the characteristic signals of the starting material, product, and internal standard (if used) to determine the reaction progress over time.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification Reagents Prepare Reactants: This compound, Boronic Acid, Base Combine Combine Reagents and Solvent in Reactor Reagents->Combine Catalyst Prepare Catalyst Solution Catalyst->Combine Solvent Degas Solvent Solvent->Combine Inert Establish Inert Atmosphere Combine->Inert Heat Heat to Reaction Temperature Inert->Heat Sample Withdraw Aliquot at Time Intervals Heat->Sample Quench Quench Reaction in Aliquot Sample->Quench Analyze Analyze by HPLC/GC-MS/NMR Quench->Analyze Analyze->Sample Continue Monitoring Cool Cool Reaction Mixture Analyze->Cool Reaction Complete Extract Liquid-Liquid Extraction Cool->Extract Purify Column Chromatography Extract->Purify Troubleshooting_Logic cluster_method Method Parameters cluster_sample Sample Preparation cluster_instrument Instrument Performance Problem Analytical Issue Identified (e.g., Peak Tailing, Low Signal) Check_Method Review Analytical Method Parameters Problem->Check_Method Check_Sample Inspect Sample Preparation Problem->Check_Sample Check_Instrument Verify Instrument Performance Problem->Check_Instrument Mobile_Phase Incorrect Mobile Phase pH/Composition? Check_Method->Mobile_Phase Concentration Sample too Concentrated/Dilute? Check_Sample->Concentration Leak System Leak? Check_Instrument->Leak Column_Choice Inappropriate Column? Mobile_Phase->Column_Choice Temp_Prog Suboptimal Temperature Program? Column_Choice->Temp_Prog Solution Implement Corrective Action Temp_Prog->Solution Interference Matrix Interference? Concentration->Interference Degradation Sample Degradation? Interference->Degradation Degradation->Solution Contamination Injector/Column Contamination? Leak->Contamination Detector Detector Issue? Contamination->Detector Detector->Solution

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Iodo-5-methylpyridine and 2-Bromo-5-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules central to drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Halogenated pyridines are foundational intermediates, and understanding their relative reactivity is paramount for strategic synthetic planning. This guide provides an objective, data-supported comparison of the reactivity of 2-iodo-5-methylpyridine and 2-bromo-5-methylpyridine in several common and synthetically vital palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This directly influences the rate-determining oxidative addition step in many palladium-catalyzed reaction cycles, with the weaker C-I bond undergoing this step more readily.[1][2] Consequently, this compound is generally the more reactive substrate, often enabling milder reaction conditions, shorter reaction times, and lower catalyst loadings compared to its bromo- a***logue.[1][2]

Quantitative Reactivity Comparison

The following table summarizes comparative data for the reactivity of 2-iodo- and 2-bromo-5-methylpyridine in key cross-coupling reactions. Where direct comparative data for these specific substrates is unavailable, representative data from closely related 2-halopyridine systems is provided to illustrate the general reactivity trend.

Reaction TypeHalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura Coupling 2-Bromo-5-methylpyridineArylboronic AcidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 85-95°C82-88%[3][4]
This compoundPhenylboronic AcidPd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O, RT-80°CExpected >90% (Milder Conditions)[1][2]
Sonogashira Coupling 2-Bromo-5-methylpyridineTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, 60°C>90%[5]
This compoundTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / AmineTHF, Room Temp.Expected >95% (Milder Conditions)[6][7]
Buchwald-Hartwig Amination 2-Bromo-5-methylpyridineAminePd₂(dba)₃ / Ligand / NaOtBuToluene, 80-110°C55-98%[8]
This compoundAminePd₂(dba)₃ / Ligand / BaseToluene, RT-100°CGenerally higher rates and yields at lower temperatures[9]
Stille Coupling 2-Bromo-5-methylpyridineOrganostannanePd(PPh₃)₄Toluene, 90-100°CHigh, but selective coupling is challenging with other halogens[10]
This compoundOrganostannanePd(PPh₃)₄Toluene, ≤ 80°CHigher reactivity allows for greater chemoselectivity[10][11]

Note: The yields and conditions are illustrative and can vary based on the specific coupling partners, ligands, and bases used. The general trend of I > Br in reactivity holds true across these reactions.[1][6][7]

Experimental Workflow and Methodologies

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. This process highlights the critical steps required to ensure a successful and reproducible reaction, emphasizing the need for an inert atmosphere to protect the sensitive catalyst.

G Generalized Palladium-Catalyzed Cross-Coupling Workflow cluster_prep Reaction Setup cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up & Purification A Add Halopyridine, Coupling Partner, & Base to Schlenk Flask B Add Palladium Catalyst & Ligand A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (TLC, LC-MS, GC) E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. These may require optimization for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Suzuki-Miyaura Coupling Protocol (General)

This protocol is adapted for the coupling of a 2-halopyridine with an arylboronic acid.

  • Reagents & Equipment:

    • 2-Halo-5-methylpyridine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

    • Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath

  • Procedure:

    • To a dry Schlenk flask, add the 2-halo-5-methylpyridine, arylboronic acid, palladium catalyst, and base.[1][3]

    • Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80-100°C for bromides, potentially lower for iodides).[5]

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol (General)

This protocol describes the coupling of a 2-halopyridine with a terminal alkyne.

  • Reagents & Equipment:

    • 2-Halo-5-methylpyridine (1.0 equiv)

    • Terminal alkyne (1.1-1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base/Solvent (e.g., Et₃N or Diisopropylamine)

    • Anhydrous co-solvent (e.g., THF or DMF)

    • Schlenk flask or sealed tube, magnetic stirrer

  • Procedure:

    • To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous co-solvent, followed by the 2-halo-5-methylpyridine, terminal alkyne, and amine base via syringe.[12]

    • Stir the reaction at the appropriate temperature (e.g., room temperature to 60°C). 2-Iodopyridines will typically react at lower temperatures than 2-bromopyridines.[6]

    • After completion (monitored by TLC or GC-MS), dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Protocol (General)

This protocol outlines the C-N bond formation between a 2-halopyridine and an amine. The amination of 2-halopyridines can be challenging due to potential catalyst poisoning by the pyridine nitrogen.[13]

  • Reagents & Equipment:

    • 2-Halo-5-methylpyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

    • Glovebox or Schlenk line, sealed tube

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry sealed tube.

    • Add the 2-halo-5-methylpyridine and the anhydrous solvent.

    • Finally, add the amine coupling partner.

    • Seal the tube and heat the reaction mixture to the required temperature (typically 80-110°C).[13]

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through celite to remove palladium black.

    • Wash the filtrate with water and brine, then dry, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

References

A Comparative Spectroscopic Guide to 2-Iodo-5-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic analysis of 2-Iodo-5-methylpyridine, offering a comparative overview with its chloro and bromo analogs, as well as the parent compound, 5-methylpyridine. This document is intended for researchers, scientists, and professionals in drug development, providing key data for the characterization and differentiation of these substituted pyridine compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs. Due to the limited availability of experimental spectra for this compound in public databases, predicted data are included and are clearly marked as such. These predictions are based on established spectroscopic principles and computational models.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ, ppm) - H3Chemical Shift (δ, ppm) - H4Chemical Shift (δ, ppm) - H6Chemical Shift (δ, ppm) - CH₃
This compound (Predicted)~7.5~7.3~8.2~2.3
2-Chloro-5-methylpyridine[1]7.137.458.182.27
2-Bromo-5-methylpyridineData not availableData not availableData not availableData not available
5-MethylpyridineData not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ, ppm) - C2Chemical Shift (δ, ppm) - C3Chemical Shift (δ, ppm) - C4Chemical Shift (δ, ppm) - C5Chemical Shift (δ, ppm) - C6Chemical Shift (δ, ppm) - CH₃
This compound (Predicted)~110~140~135~130~150~17
2-Chloro-5-methylpyridineData not availableData not availableData not availableData not availableData not availableData not available
2-Bromo-5-methylpyridine[2]Data not availableData not availableData not availableData not availableData not availableData not available
5-MethylpyridineData not availableData not availableData not availableData not availableData not availableData not available

Table 3: Infrared (IR) Spectroscopy Data (Predicted for this compound)

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Predicted)~3050 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1580, ~1470 (C=C and C=N ring stretch), ~1020 (C-I stretch)
2-Chloro-5-methylpyridineData not available
2-Bromo-5-methylpyridineData not available
5-MethylpyridineData not available

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound[3]219[M-I]⁺ (92), [M-CH₃]⁺ (204) (Predicted)
2-Chloro-5-methylpyridine[4]127/129 (isotope pattern)[M-Cl]⁺ (92), [M-CH₃]⁺ (112/114)
2-Bromo-5-methylpyridine[5]171/173 (isotope pattern)[M-Br]⁺ (92), [M-CH₃]⁺ (156/158)
5-Methylpyridine93[M-H]⁺ (92), [M-CH₃]⁺ (78)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization: Electron Impact (EI) is a common ionization method for GC-MS, typically at 70 eV.

  • Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrophotometer is first blanked with the pure solvent in a cuvette. The sample cuvette is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Characterization Sample Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or use ATR Sample->Prep_FTIR Prep_MS Dissolve for Infusion or GC Injection Sample->Prep_MS Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectrometer Prep_FTIR->FTIR MS Mass Spectrometer Prep_MS->MS UV UV-Vis Spectrophotometer Prep_UV->UV Analysis_NMR Chemical Shifts, Coupling Constants NMR->Analysis_NMR Analysis_FTIR Vibrational Frequencies FTIR->Analysis_FTIR Analysis_MS Molecular Ion, Fragmentation Pattern MS->Analysis_MS Analysis_UV λ_max UV->Analysis_UV Structure Structural Elucidation Analysis_NMR->Structure Analysis_FTIR->Structure Analysis_MS->Structure Analysis_UV->Structure

A generalized workflow for spectroscopic analysis.
Influence of Halogen Substitution on the Pyridine Ring

This diagram illustrates the relative electronic effects of different halogen substituents at the 2-position of the pyridine ring, which influences the spectroscopic properties of the molecule.

Halogen_Effects cluster_effects Spectroscopic Consequences Pyridine 5-Methylpyridine (Reference) Chloro 2-Chloro-5-methylpyridine Pyridine->Chloro -I > +M (Electron Withdrawing) Bromo 2-Bromo-5-methylpyridine Pyridine->Bromo -I > +M (Electron Withdrawing) Iodo This compound Pyridine->Iodo -I > +M (Electron Withdrawing) NMR_shift Downfield shift of ring protons/carbons Chloro->NMR_shift IR_freq Shift in ring vibrational modes Chloro->IR_freq UV_lambda Shift in λ_max Chloro->UV_lambda Bromo->NMR_shift Bromo->IR_freq Bromo->UV_lambda Iodo->NMR_shift Iodo->IR_freq Iodo->UV_lambda

References

Comparative Analysis of 2-Iodo-5-Methylpyridine Derivatives: A Crystallographic and Biological Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and potential biological properties of 2-iodo-5-methylpyridine derivatives. The following sections detail their X-ray crystallographic data, experimental protocols for their synthesis and crystallization, and their roles in relevant signaling pathways, supported by experimental findings.

Crystallographic Data Comparison

The precise three-dimensional arrangement of atoms within a molecule, determined through X-ray crystallography, is fundamental to understanding its chemical reactivity and biological activity. Below is a comparison of the crystallographic data for 2-amino-5-iodopyridinium bromide, a closely related derivative, and other halopyridines, providing insights into the structural effects of different substituents on the pyridine ring. Due to the limited availability of specific crystallographic data for a series of this compound derivatives, this comparison serves as a foundational overview.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
2-Amino-5-iodopyridinium bromideC₅H₆IN₂⁺·Br⁻MonoclinicP2₁/c7.13476(14)11.1853(2)32.5727(5)9093.5815(16)902594.38(8)[1]
2-Chloro-5-iodopyridineC₅H₃ClIN---------[2][3]
2-Bromo-5-iodopyridineC₅H₃BrIN---------[4][5][6]

Note: Detailed crystallographic parameters for 2-chloro-5-iodopyridine and 2-bromo-5-iodopyridine were not available in the searched literature.

Experimental Protocols

The synthesis and crystallization of these compounds are crucial steps for their structural and biological evaluation. Below are generalized experimental protocols based on available literature for the synthesis of related halopyridines.

Synthesis of 2-Bromo-5-iodopyridine

A common method for the synthesis of 2-bromo-5-iodopyridine starts from 2,5-dibromopyridine.[4] The reaction involves a selective debromination and subsequent iodination.

Workflow for the Synthesis of 2-Bromo-5-iodopyridine

Start 2,5-Dibromopyridine Step1 React with n-butyllithium at -78°C Start->Step1 Intermediate Aryllithium reagent Step1->Intermediate Step2 React with Iodine Intermediate->Step2 End 2-Bromo-5-iodopyridine Step2->End

Caption: Synthetic route for 2-Bromo-5-iodopyridine.

Detailed Protocol:

  • Dissolve 2,5-dibromopyridine in a suitable anhydrous solvent (e.g., THF) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a stoichiometric amount of n-butyllithium to the solution to selectively form the aryllithium reagent at the 5-position.

  • After stirring for a specified time, add a solution of iodine in the same solvent.

  • Allow the reaction to warm to room temperature and then quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

Synthesis of 2-Amino-5-bromo-3-iodopyridine

This derivative can be synthesized from 2-aminopyridine through a two-step process involving bromination followed by iodination.[7]

Workflow for the Synthesis of 2-Amino-5-bromo-3-iodopyridine

Start 2-Aminopyridine Step1 Bromination with NBS Start->Step1 Intermediate 2-Amino-5-bromopyridine Step1->Intermediate Step2 Iodination with Iodine Intermediate->Step2 End 2-Amino-5-bromo-3-iodopyridine Step2->End

Caption: Synthetic route for 2-Amino-5-bromo-3-iodopyridine.

Detailed Protocol:

  • Bromination: Dissolve 2-aminopyridine in a suitable solvent (e.g., acetone) and cool the solution. Add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature. Stir the reaction mixture until completion.

  • Iodination: The resulting 2-amino-5-bromopyridine is then subjected to iodination using iodine in the presence of an oxidizing agent. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield.

  • The final product is isolated and purified using standard techniques like recrystallization or column chromatography.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general procedure for the crystallization of 2-amino-5-iodopyridinium salts is described below.[1]

Crystallization Protocol:

  • Dissolve the synthesized compound (e.g., 2-amino-5-iodopyridine) in a suitable solvent system, such as a mixture of an alcohol (e.g., 1-propanol) and an aqueous acid (e.g., HCl/HBr).

  • If preparing a metal complex, add a solution of the corresponding metal salt (e.g., cobalt(II) chloride hexahydrate).

  • Allow the solution to stand at room temperature for slow evaporation.

  • Collect the resulting crystals by filtration.

Biological Activity and Signaling Pathways

Pyridine derivatives are a significant class of compounds in drug discovery, particularly in oncology. Several studies have highlighted their potential as anticancer agents by targeting key signaling pathways involved in tumor growth and survival.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9] Pyridine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[10][11][12]

VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Pyridine Pyridine Derivatives Pyridine->Dimerization Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and subsequent downstream signaling, leading to a reduction in angiogenesis and tumor growth.

Induction of Apoptosis via p53 and JNK Pathways

Certain pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of tumor suppressor p53 and c-Jun N-terminal kinase (JNK).[13][14]

p53 and JNK Mediated Apoptosis Induced by Pyridine Derivatives

Pyridine Pyridine Derivatives p53 p53 Upregulation Pyridine->p53 JNK JNK Upregulation Pyridine->JNK p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest JNK->Apoptosis

Caption: Apoptosis induction by pyridine derivatives via p53 and JNK pathways.

The upregulation of p53 leads to an increase in the expression of p21, a cyclin-dependent kinase inhibitor, which in turn causes cell cycle arrest at the G2/M phase.[13] Concurrently, the activation of the JNK pathway contributes to the induction of apoptosis.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Iodo-5-methylpyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 2-Iodo-5-methylpyridine is a critical checkpoint in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability, ultimately affecting experimental outcomes and the viability of drug candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, renowned for its high resolution and quantitative accuracy. However, a multi-faceted approach utilizing orthogonal methods provides a more comprehensive purity profile.

This guide presents an objective comparison of HPLC with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative data to aid researchers in selecting the most appropriate methods for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reversed-phase HPLC (RP-HPLC) is the most widely employed method for the purity analysis of a broad range of organic compounds, including halogenated pyridines. Its exceptional resolving power allows for the separation of the main compound from structurally similar impurities, which is crucial for accurate quantification.

A stability-indicating RP-HPLC method was developed to separate this compound from its potential process-related impurities and degradation products. The primary potential impurities considered in this analysis are:

  • 2-Amino-5-methylpyridine: The unreacted starting material from a potential Sandmeyer reaction synthesis.

  • 2-Hydroxy-5-methylpyridine: A potential degradation product formed through hydrolysis of the iodo group.

  • 3-Iodo-5-methylpyridine: A potential isomeric byproduct of the iodination reaction.

Experimental Protocol: RP-HPLC Purity of this compound
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

Data Presentation: HPLC Purity Analysis

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

CompoundRetention Time (min)Area (%)
2-Hydroxy-5-methylpyridine4.80.15
2-Amino-5-methylpyridine6.20.25
3-Iodo-5-methylpyridine12.50.30
This compound 14.1 99.30

Alternative Analytical Techniques for Orthogonal Purity Verification

To ensure a comprehensive purity assessment, it is best practice to employ alternative analytical techniques that operate on different separation and detection principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass identification of the components in a sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and highly accurate quantification of a compound's purity without the need for a reference standard of the impurities.[1] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both the sample and the internal standard are fully dissolved.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16.

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Carefully integrate the well-resolved signals of both the this compound and the maleic acid internal standard. For this compound, the signal corresponding to the methyl protons is often a good choice. For maleic acid, the two olefinic protons give a single sharp signal.

Comparative Summary of Analytical Techniques

The following table summarizes the hypothetical quantitative results from the three analytical techniques for the same batch of synthesized this compound.

ParameterHPLCGC-MSqNMR
Principle Differential partitioning between a stationary and mobile phaseSeparation based on volatility and boiling point, followed by mass-based detectionProportionality of NMR signal integral to the number of nuclei
Purity Assessment Area percent of the main peakRelative abundance of the main component in the total ion chromatogramAbsolute quantification against a certified internal standard
Reported Purity (%) 99.3099.2599.15 (Assay)
Key Advantages High resolution for isomers, well-established for purityHigh sensitivity and definitive identification by massHigh accuracy and precision, no need for impurity standards
Limitations Requires reference standards for impurity identification and quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, potential for signal overlap

Visualizing the Analytical Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity assessment and a logical comparison of the analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Resolution Resolution Sensitivity Sensitivity Quantitation Quantitation Specificity Specificity HPLC HPLC HPLC->Resolution High HPLC->Sensitivity High HPLC->Quantitation Relative (Area %) HPLC->Specificity Moderate GCMS GC-MS GCMS->Resolution Very High GCMS->Sensitivity Very High GCMS->Quantitation Semi-Quantitative GCMS->Specificity High (Mass) qNMR qNMR qNMR->Resolution Low qNMR->Sensitivity Low qNMR->Quantitation Absolute qNMR->Specificity High (Structure)

Caption: Logical comparison of analytical techniques.

Conclusion

The purity assessment of synthesized this compound is most robustly achieved through a combination of analytical techniques. While HPLC provides excellent resolution and is the industry standard for purity determination by area percentage, its reliance on relative quantification can be supplemented by other methods. GC-MS offers superior sensitivity and definitive identification of volatile impurities, confirming their presence or absence. qNMR stands out for its ability to provide an absolute purity value (assay) without the need for individual impurity standards, offering a highly accurate and orthogonal verification. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile for their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Mechanistic and Synthetic Utility of 2-Iodo-5-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Iodo-5-methylpyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck reactions. The content is designed to assist researchers in selecting the optimal synthetic route for their specific needs by providing a comparative analysis of reaction efficiency, mechanistic insights, and detailed experimental protocols.

Introduction to this compound in Synthesis

This compound is a versatile heterocyclic building block widely employed in organic synthesis. Its utility primarily stems from the reactive carbon-iodine bond at the 2-position of the pyridine ring. This bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a variety of powerful cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where the substituted pyridine motif is a common and valuable scaffold. This guide will focus on a comparative analysis of the Suzuki-Miyaura, Sonogashira, and Heck reactions, providing available quantitative data and mechanistic details to inform synthetic strategy.

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction and the specific catalytic system are critical for achieving high yields and efficiency. While direct head-to-head comparative studies for this compound are not extensively documented in a single source, the following tables compile representative data from analogous reactions involving iodo-heterocycles to provide a predictive comparison. The reactivity of the C-I bond in this compound makes it a highly effective substrate in these transformations.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Iodo-Heterocycles

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid90>12>85A classic, reliable catalyst system for iodoarenes.
PdCl₂(dppf)dppfCs₂CO₃DMFArylboronic acid9012~88-96Effective for a broad range of arylboronic acids.
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂OArylboronic acid1008~90-98Highly active catalyst, allows for lower catalyst loading.

Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Iodo-Heterocycles

Catalyst PrecursorCo-catalystBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFPhenylacetyleneRT1.597High yields under mild conditions.[1]
Pd₂(dba)₃PPh₃/CuIEt₃NTolueneTerminal Alkyne80-80Robust system for more complex substrates.
Pd(PPh₃)₂Cl₂CuIDIPEADMFTerminal AlkyneRT1288Alternative amine base, good yields.

Table 3: Comparison of Catalytic Systems for Heck Reaction of Iodo-Heterocycles

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂P(o-tol)₃Et₃NDMFStyrene11016-2450-70Regioselectivity can be a consideration.
Pd(OAc)₂-K₂CO₃DMFStyrene12012HighLigand-free conditions can be effective.
Herrmann's Catalyst-Ag₃PO₄DMFStyrene--HighEffective for carborane-substituted styrenes.[2]

Mechanistic Overview

The Suzuki-Miyaura, Sonogashira, and Heck reactions all proceed through a common catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction S_Pd0 Pd(0)L_n S_OA Ar-Pd(II)-I(L_n) S_Pd0->S_OA Oxidative Addition (+ this compound) S_T Ar-Pd(II)-Ar'(L_n) S_OA->S_T Transmetalation (+ Ar'B(OH)2 / Base) S_T->S_Pd0 S_Product Ar-Ar' S_T->S_Product Reductive Elimination So_Pd0 Pd(0)L_n So_OA Ar-Pd(II)-I(L_n) So_Pd0->So_OA Oxidative Addition (+ this compound) So_T Ar-Pd(II)-C≡CR(L_n) So_OA->So_T Transmetalation (+ CuC≡CR) So_T->So_Pd0 So_Product Ar-C≡CR So_T->So_Product Reductive Elimination H_Pd0 Pd(0)L_n H_OA Ar-Pd(II)-I(L_n) H_Pd0->H_OA Oxidative Addition (+ this compound) H_MI RCH=CH-Pd(II)-Ar(L_n) H_OA->H_MI Migratory Insertion (+ Alkene) H_BE H-Pd(II)-I(L_n) H_MI->H_BE H_Product Ar-CH=CHR H_MI->H_Product β-Hydride Elimination H_BE->H_Pd0 Reductive Elimination (+ Base)

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Sonogashira, and Heck reactions.

The initial and often rate-determining step is the oxidative addition of this compound to a Pd(0) complex. The weaker C-I bond compared to C-Br or C-Cl bonds generally leads to faster reaction rates and allows for milder reaction conditions. The electronic properties of the pyridine ring, being electron-deficient, can also influence the rate of oxidative addition.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions involving an iodo-heterocyclic substrate. These can be adapted for reactions with this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an iodo-heterocycle with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the dioxane and water solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol describes a standard procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with an iodo-heterocycle.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the celite with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol outlines a typical procedure for the Heck reaction of an iodo-heterocycle with an alkene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing the cross-coupling reactions described.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Solvent) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Work-up (Extraction and Washing) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This allows for the efficient formation of carbon-carbon bonds under relatively mild conditions. The choice between Suzuki-Miyaura, Sonogashira, and Heck reactions will depend on the desired final product, with each reaction offering a distinct method for introducing aryl, alkynyl, or vinyl groups, respectively. The provided protocols and comparative data serve as a foundation for researchers to develop and optimize synthetic routes utilizing this versatile building block. Further optimization of catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrate combinations.

References

Comparative study of catalysts for Sonogashira coupling of 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Sonogashira Coupling of 2-Iodo-5-methylpyridine

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalytic systems for the Sonogashira coupling of this compound, a common heterocyclic building block in medicinal chemistry. The data presented is compiled from studies on analogous iodo-substituted pyridines and other aryl iodides to provide a predictive framework for catalyst selection.

Data Presentation: Catalyst Performance in Sonogashira Coupling

The following tables summarize the performance of different palladium catalysts in the Sonogashira coupling of various iodo-substituted aromatic compounds with terminal alkynes. While direct comparative studies on this compound are limited, the data from structurally similar substrates provide valuable insights into expected catalyst efficacy.

Table 1: Comparison of Palladium Catalysts for the Sonogashira Coupling of Iodo-pyridines and Analogous Aryl Iodides

Catalyst / LigandCo-catalystBaseSolventTemperature (°C)Time (h)SubstrateAlkyneYield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp1.5IodobenzenePhenylacetylene97
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp-2-Bromo-4-iodopyridinePhenylacetyleneEstimated High
PdCl₂(PPh₃)₂-Piperidine-55-IodobenzenePhenylacetyleneHigh
Pd(OAc)₂ / PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridineVariousup to 96
Pd/C-K₂CO₃95% EtOH505Aryl bromides-Good
Pd₂(dba)₃ / PPh₃CuIEt₃NToluene80-Tetraethynylporphyrin-80
PdCl₂(dppf)CuIEt₃NTHFRoom Temp-2,5-diiodopyrazine-High

Note: Yields are reported for the specified analogous aryl or heteroaryl halides as direct, comprehensive comparative data for this compound was not available in a single study.

Experimental Protocols

Below are detailed experimental methodologies for performing the Sonogashira coupling reaction, adapted from established procedures for iodo-substituted pyridines and other aryl halides. These protocols can serve as a starting point for the optimization of the reaction with this compound.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol outlines a typical procedure for the Sonogashira coupling using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous solvent and triethylamine to the flask.

  • Stir the mixture at room temperature for 10-15 minutes until the catalyst is dissolved.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that are sensitive to copper, which can sometimes lead to alkyne homocoupling (Glaser coupling).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base under an inert atmosphere.

  • Add the anhydrous and degassed solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualization

The following diagrams illustrate the generally accepted catalytic cycles for the Sonogashira cross-coupling reaction and a typical experimental workflow.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)(C≡CR')L2 Transmetalation->Diorganopalladium Cu(I)X Cu(I)X Transmetalation->Cu(I)X Regenerates Cu(I) Catalyst Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡C-R' Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination H-C≡CR' Base_Deprotonation Base Alkyne_Coordination->Base_Deprotonation Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Transmetalation Transfers Alkyne Base_Deprotonation->Cu_Acetylide

Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Alkyne, Catalyst, Base, Solvent) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reaction (Heating & Monitoring) B->C D 4. Work-up (Quenching, Extraction, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

A generalized experimental workflow for Sonogashira coupling.

Efficacy of Pyridine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Derivatives of pyridine, including those with iodo- and methyl-substitutions, have garnered significant interest for their potential as potent and selective enzyme inhibitors. This guide provides a comparative overview of the efficacy of such derivatives against several key enzyme targets, supported by available experimental data. While direct quantitative data for 2-iodo-5-methylpyridine derivatives is limited in publicly available literature, this guide draws comparisons from structurally related iodo- and methyl-substituted pyridine and fused-pyridine analogues to provide valuable insights for researchers in the field.

Comparative Efficacy of Pyridine Derivatives

The inhibitory potential of pyridine derivatives has been evaluated against a range of enzymes, including proteases and kinases. The following table summarizes the available quantitative data for representative compounds, showcasing their potency against various targets.

Compound ClassDerivativeTarget EnzymeInhibition MetricValue
Guanidinyl Pyridine 1-(5-iodopyridin-2-yl)guanidinium ionTrypsin (bovine)Ki0.0151 mM
Imidazo[4,5-b]pyridine 1,3-dimethylpyrazole derivativeAurora-A KinaseIC500.038 µM
Iodoquinazoline Compound 9cVEGFR-2IC500.85 µM
Iodoquinazoline Compound 9cEGFR (T790M)IC500.22 µM
Iodoquinazoline Compound 9cEGFR (WT)IC500.15 µM

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of enzyme inhibition. Below are methodologies for key assays cited in the evaluation of pyridine-based inhibitors.

Trypsin Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of trypsin using a chromogenic substrate.

Materials:

  • Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)

  • Substrate solution (e.g., 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) in phosphate buffer, pH 7.0)

  • Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate buffer (e.g., 0.067 M, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test inhibitor in phosphate buffer.

  • In a test tube, combine the trypsin solution, phosphate buffer, and a specific concentration of the inhibitor. Include a control tube with no inhibitor.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

  • To initiate the enzymatic reaction, add the BAEE substrate solution to the mixture.

  • Immediately transfer the reaction mixture to a cuvette and place it in the spectrophotometer.

  • Monitor the increase in absorbance at 253 nm over time. The rate of increase is proportional to the trypsin activity.

  • Calculate the percentage of inhibition for each inhibitor concentration by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

  • The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay used to determine the inhibitory constant (IC50) of test compounds against various kinases.

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR)

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive inhibitor)

  • Kinase buffer

  • Test compound dilutions

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a mixture of the kinase and the Eu-labeled antibody in the kinase buffer and add it to the wells containing the test compound.

  • Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on a TR-FRET plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm) after excitation at a suitable wavelength (e.g., 340 nm).

  • The TR-FRET ratio (acceptor emission / donor emission) is calculated. Inhibition of the kinase by the test compound will displace the tracer, leading to a decrease in the TR-FRET ratio.

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target enzymes are involved is crucial for drug development. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor screening.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates cSrc c-Src VEGFR2->cSrc Activates Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 2-Iodo-5-methyl- pyridine Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_SOS->Ras AKT AKT PI3K->AKT Nucleus Nucleus STAT->Nucleus Raf Raf Ras->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK mTOR->Nucleus ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Inhibitor 2-Iodo-5-methyl- pyridine Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Trypsin_Activity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (this compound derivative) Incubation Incubate Trypsin with Compound Compound->Incubation Trypsin Trypsin Enzyme Trypsin->Incubation Substrate Chromogenic Substrate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance (Spectrophotometry) Reaction->Measurement Analysis Calculate % Inhibition Determine IC50/Ki Measurement->Analysis

Caption: Experimental Workflow for Trypsin Inhibition Assay.

Comparative Biological Evaluation of Pyridine Derivatives as Anticancer Agents: An In Vitro and In Silico Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of various pyridine derivatives as potential anticancer agents, with a focus on their in vitro cytotoxicity and in silico interactions with key cancer-related targets. While this guide is centered around the broader class of pyridine compounds due to the extensive available research, it provides a valuable framework for evaluating the potential of specific derivatives like 2-Iodo-5-methylpyridine. The data and protocols herein are compiled from multiple studies to offer a comprehensive resource for researchers in the field of oncology drug discovery.

Data Presentation: In Vitro Cytotoxicity of Pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyridine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity of Pyridine Heterocyclic Hybrids

CompoundCell LineCancer TypeIC50 (µM)[1]
Compound 3b Huh-7Hepatocellular Carcinoma6.54[1]
A549Lung Carcinoma15.54[1]
MCF-7Breast Adenocarcinoma6.13[1]
Taxol (Reference) Huh-7Hepatocellular Carcinoma6.68[1]
A549Lung Carcinoma38.05[1]
MCF-7Breast Adenocarcinoma12.32[1]

Table 2: Anticancer Activity of Various Pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1e MCF-7Breast Cancer16.05[2]
Compound 26 HeLaCervical Cancer0.75[2]
A549Lung Cancer1.02[2]
Compound 12 MCF-7Breast Cancer0.5[1]
Compound H42 SKOV3Ovarian Cancer0.87[1]
A2780Ovarian Cancer5.4[1]
Compounds 7e & 7g MCF-7, DU-145, HeLaBreast, Prostate, CervicalPotent activity comparable to doxorubicin[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

General Protocol:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).[11][12] Prepare the protein by removing water molecules and any existing ligands, and adding hydrogen atoms.[12]

    • Generate the 3D structure of the ligand (pyridine derivative) using chemical drawing software and optimize its geometry.[12]

  • Grid Generation: Define a grid box in the active site of the target protein. This grid defines the space where the docking algorithm will search for favorable binding poses.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to perform the docking simulation.[13] The program will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.[9]

  • Analysis of Results: Analyze the docking results to identify the best binding poses, predicted binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualization of a Key Signaling Pathway

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is frequently implicated in cancer.[14][15][16] Several pyridine derivatives have been investigated as potential inhibitors of EGFR.[3][17]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Regulates

Caption: Simplified EGFR signaling pathway in cancer.

References

Benchmarking New Synthetic Methods for 2-Iodo-5-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for the preparation of 2-Iodo-5-methylpyridine, a key building block in the development of pharmaceuticals and other advanced materials. By presenting quantitative data from established and novel synthetic routes, this document aims to assist researchers in selecting the most efficient and suitable method for their specific applications.

Executive Summary

The synthesis of this compound can be approached through several distinct pathways. This guide focuses on a comparative analysis of two primary methods: the classical Sandmeyer-type reaction starting from 2-amino-5-methylpyridine and a more modern approach involving direct iodination of 5-methylpyridine using N-Iodosuccinimide (NIS). While the Sandmeyer reaction is a well-established, multi-step process, direct iodination offers a more atom-economical and potentially streamlined alternative. A third potential route, halogen exchange from 2-bromo-5-methylpyridine, is also considered. The selection of the optimal method will depend on factors such as starting material availability, desired purity, and scalability.

Data Presentation: Comparison of Synthetic Methods

Parameter Method 1: Sandmeyer-Type Reaction Method 2: Direct Iodination Method 3: Halogen Exchange
Starting Material 2-Amino-5-methylpyridine5-Methylpyridine2-Bromo-5-methylpyridine
Key Reagents NaNO₂, H₂SO₄, KIN-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA)Sodium Iodide, Copper Catalyst
Reaction Steps 2 (Diazotization, Iodination)11
Yield Approx. 56.4% (based on an analogous procedure)[1]Not specified in literature for this substrate.High yields (up to 95%) reported for analogous reactions.
Reaction Temperature -10°C to 0°C[1]Room TemperatureTypically elevated temperatures (e.g., 110°C).
Reaction Time ~5 hours[1]Minutes to a few hours22-24 hours
Purity Requires chromatographic purification.[1]Generally high, with minimal byproducts.Requires purification.

Experimental Protocols

Method 1: Sandmeyer-Type Reaction from 2-Amino-5-methylpyridine

This procedure is adapted from a reported synthesis of the analogous 2-chloro-4-iodo-5-methylpyridine.[1]

Step 1: Diazotization

  • In a 50 mL reaction flask, dissolve 2-amino-5-methylpyridine (1.75 mmol) in water (4.17 mL).

  • Cool the solution to 0°C in an ice bath.

  • With stirring, add concentrated sulfuric acid (98%, 0.11 mL) and cool the mixture to -10°C.

  • Slowly add a solution of sodium nitrite (2.32 mmol) in water (1.39 mL), maintaining the temperature at -10°C.

  • Stir the reaction mixture at -10°C for 1 hour.

Step 2: Iodination

  • To the cold diazonium salt solution, add acetone (6 mL).

  • Slowly add a solution of potassium iodide (2.11 mmol) in water (1.39 mL) dropwise, while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours.

  • After the reaction is complete, neutralize the mixture to pH 7 with a 35% NaOH solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Method 2: Direct Iodination of 5-Methylpyridine with NIS

While a specific protocol for 5-methylpyridine is not detailed in the reviewed literature, a general procedure for the iodination of electron-rich aromatic compounds using N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA) has been reported. This method is known for its mild conditions and high regioselectivity.

General Protocol:

  • Dissolve 5-methylpyridine in a suitable solvent such as acetonitrile.

  • Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for a period ranging from minutes to a few hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction and purify the product, likely through extraction and chromatography.

Method 3: Copper-Catalyzed Halogen Exchange

This method is based on a general procedure for the conversion of aryl bromides to aryl iodides.

General Protocol:

  • To a reaction vessel, add 2-bromo-5-methylpyridine, sodium iodide (2 equivalents), and a copper(I) catalyst.

  • Add a suitable solvent, such as dioxane.

  • Heat the reaction mixture to a specified temperature (e.g., 110°C) and stir for an extended period (e.g., 22-24 hours).

  • After cooling, work up the reaction mixture, which typically involves an aqueous wash and extraction with an organic solvent.

  • Purify the product by column chromatography.

Mandatory Visualization

Synthetic_Pathways Synthetic Pathways to this compound cluster_0 Method 1: Sandmeyer-Type Reaction cluster_1 Method 2: Direct Iodination cluster_2 Method 3: Halogen Exchange 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Diazonium Salt Diazonium Salt 2-Amino-5-methylpyridine->Diazonium Salt NaNO2, H2SO4 -10°C, 1h 2-Iodo-5-methylpyridine_1 This compound Diazonium Salt->2-Iodo-5-methylpyridine_1 KI, 0°C, 4h 5-Methylpyridine 5-Methylpyridine 2-Iodo-5-methylpyridine_2 This compound 5-Methylpyridine->2-Iodo-5-methylpyridine_2 NIS, TFA Room Temp 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine 2-Iodo-5-methylpyridine_3 This compound 2-Bromo-5-methylpyridine->2-Iodo-5-methylpyridine_3 NaI, Cu Catalyst Heat

Caption: Comparison of three synthetic routes to this compound.

Experimental_Workflow_Sandmeyer Workflow for Sandmeyer-Type Synthesis start Start: 2-Amino-5-methylpyridine in H2O diazotization Diazotization (NaNO2, H2SO4, -10°C) start->diazotization iodination Iodination (KI, 0°C) diazotization->iodination neutralization Neutralization (NaOH to pH 7) iodination->neutralization extraction Extraction (Diethyl Ether) neutralization->extraction purification Purification (Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: Step-by-step workflow for the Sandmeyer-type synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective and compliant disposal of 2-Iodo-5-methylpyridine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical, from immediate handling to final disposition.

This compound is a halogenated pyridine derivative utilized in various research and development applications. Due to its hazardous properties, it cannot be disposed of as regular waste. Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under local, state, and federal regulations.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as hazardous, and appropriate precautions must be taken at all times.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity, single exposureH335May cause respiratory irritation.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Establish a dedicated waste container specifically for "Halogenated Organic Waste."

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing agents to prevent potentially violent reactions.

2. Labeling of Hazardous Waste:

Proper labeling is a critical compliance step. The waste container must be labeled immediately upon the first addition of waste.

  • Label Contents: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas).

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The date when waste was first added to the container (the accumulation start date).

    • The name and contact information of the responsible researcher or laboratory manager.

    • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").

3. On-Site Accumulation:

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.

  • Container Management: The waste container must be kept securely closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

4. Arranging for Final Disposal:

  • Licensed Disposal Vendor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will provide the necessary paperwork and guidance for the final disposal process.

  • Regulatory Compliance: Ensure that all procedures comply with institutional policies and local, state, and federal regulations governing hazardous waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill using an inert material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.

    • Label the container as "Hazardous Waste: this compound spill debris."

    • Decontaminate the area with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, eliminate any nearby ignition sources.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., unused chemical, contaminated items) fume_hood->waste_gen waste_container Select a dedicated, compatible 'Halogenated Organic Waste' container waste_gen->waste_container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards waste_container->label_container saa Store sealed container in a designated Satellite Accumulation Area (SAA) label_container->saa secondary_containment Use Secondary Containment saa->secondary_containment ehs_contact Contact Institutional EHS for Waste Pickup secondary_containment->ehs_contact disposal_vendor Licensed Hazardous Waste Vendor Collects Waste ehs_contact->disposal_vendor incineration Final Disposal via Regulated Incineration disposal_vendor->incineration spill Spill Occurs spill_decision Is spill large or outside fume hood? spill->spill_decision small_spill Small Spill Procedure: 1. Absorb with inert material 2. Collect in sealed container 3. Label as hazardous waste spill_decision->small_spill No large_spill Large Spill Procedure: 1. Evacuate Area 2. Alert others 3. Call EHS/Emergency Response spill_decision->large_spill Yes

Caption: Disposal workflow for this compound.

Essential Safety and Logistics for Handling 2-Iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides crucial safety and logistical information for the handling and disposal of 2-Iodo-5-methylpyridine, a halogenated pyridine derivative. Adherence to these protocols is essential for minimizing risks and ensuring the integrity of experimental outcomes.

Chemical Hazards: this compound is classified as harmful if swallowed, and it is known to cause skin and serious eye irritation. Inhalation may also lead to respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for the safe handling of this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be chemical splash-proof and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately after contamination. For extended operations, consider double-gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the exposure limits are likely to be exceeded, a full-face respirator with organic vapor cartridges is required.[1][2]

Operational Plan: Experimental Protocol for a Suzuki Cross-Coupling Reaction

This section provides a detailed, step-by-step methodology for a representative Suzuki cross-coupling reaction involving a 2-halopyridine like this compound. This protocol is adapted from established procedures for similar compounds.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment as detailed in the table above.

    • Set up the reaction apparatus (round-bottom flask with a condenser and magnetic stirrer) inside the fume hood.

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas to remove any residual moisture.[3][4][5]

  • Reaction Setup:

    • In the reaction flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to create an inert atmosphere.[3][4][5]

    • Using a syringe, add the anhydrous solvent to the reaction mixture.

  • Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product using column chromatography on silica gel.

  • Post-Handling:

    • Thoroughly decontaminate all glassware and equipment used.

    • Wipe down the work area in the fume hood.

    • Properly dispose of all chemical waste and contaminated materials according to the disposal plan.

    • Remove and dispose of gloves, then wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste containing this compound, including residual amounts in containers, contaminated PPE (gloves, etc.), and purification materials (e.g., silica gel), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[6]

  • Container Management: Waste containers should be kept tightly closed and stored in a well-ventilated, designated waste accumulation area, away from incompatible materials.

  • Treatment of Iodinated Waste: Iodinated organic waste should not be mixed with non-halogenated organic waste.[6] It is to be treated as hazardous waste and disposed of through an accredited chemical waste disposal service. Some protocols suggest the reduction of iodine waste to the less harmful iodide form using a reducing agent like sodium thiosulfate before disposal, but this should only be performed by trained personnel following a validated standard operating procedure.[5]

  • Spill Management: In case of a spill, evacuate the area and remove all sources of ignition. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and collect it in a sealed container for disposal as hazardous waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Setup Apparatus in Fume Hood prep_ppe->prep_setup prep_dry Dry Glassware prep_setup->prep_dry react_charge Charge Reagents prep_dry->react_charge react_inert Establish Inert Atmosphere react_charge->react_inert react_solvent Add Anhydrous Solvent react_inert->react_solvent react_heat Heat and Stir react_solvent->react_heat react_monitor Monitor Reaction react_heat->react_monitor workup_cool Cool Reaction react_monitor->workup_cool workup_quench Quench with Water workup_cool->workup_quench workup_extract Extract Product workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify disp_segregate Segregate Halogenated Waste workup_purify->disp_segregate disp_container Collect in Labeled Container disp_segregate->disp_container disp_dispose Dispose via Certified Service disp_container->disp_dispose

Safe Handling and Disposal Workflow

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.